Pazufloxacin mesilate is a synthetic injectable fluoroquinolone antibiotic developed as a potent, broad-spectrum agent for severe bacterial infections [1] [2] [3]. Its chemical name is this compound methanesulfonate (CAS 163680-77-1) [3].
The diagram below illustrates its primary mechanism of action.
This compound mesilate is administered intravenously, typically at 300 mg to 1000 mg infused over 30-60 minutes [1] [2]. The following tables summarize critical human pharmacokinetic data.
Table 1: Single-Dose Pharmacokinetics in Healthy Korean Volunteers (1-hour IV infusion) [4]
| Dose (mg) | Cmax (μg/mL) | AUC(0-t) (μg × h/mL) |
|---|---|---|
| 300 | 5.11 | 13.70 |
| 500 | Information Not Available | Information Not Available |
| 600 | Information Not Available | Information Not Available |
| 1000 | 18.06 | 58.60 |
Note: The study concluded that this compound does not exhibit dose proportionality over the 300-1000 mg range [4].
Table 2: Prostate Tissue Penetration in Patients (0.5-hour IV infusion) [1]
| Parameter | 500 mg Dose | 1000 mg Dose |
|---|---|---|
| Plasma Cmax (mg/L) | 18.6 | 35.4 |
| Prostate Tissue Cmax (mg/kg) | 15.7 | 24.9 |
| Tissue/Plasma Cmax Ratio | 0.82 | 0.82 |
| Plasma AUC₀–₁.₅ (mg·h/L) | 16.1 | 33.0 |
| Prostate Tissue AUC₀–₁.₅ (mg·h/L) | 12.5 | 23.5 |
| Tissue/Plasma AUC Ratio | 0.80 | 0.78 |
Key Findings:
Several patents detail improved synthesis and formulation processes for industrial production.
Synthesis Process (CN102295652A): An improved method aims to optimize the industrial production of this compound mesilate [5]. The key steps and improvements are outlined below.
Formulation Strategies:
The table below summarizes the fundamental pharmacological data for Pazufloxacin Mesilate.
| Property | Details | Reference |
|---|---|---|
| Drug Class | Fluoroquinolone antibacterial agent | [1] [2] [3] |
| Mechanism of Action | Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV | [2] [3] |
| Primary Targets | Enzymes essential for DNA replication, transcription, and repair | [2] |
| Administration | Intravenous infusion (over 30-60 minutes) | [3] |
| Chemical Formula | C({17})H({19})FN(_2)O(_7)S | [4] [5] |
| Molecular Weight | 414.4 g/mol | [4] [5] |
| CAS Number | 163680-77-1 | [4] [5] |
This compound exerts its bactericidal effect by directly targeting bacterial DNA synthesis.
Diagram 1: this compound mechanism of action. This compound inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and causing bacterial cell death.
The tables below consolidate key pharmacokinetic parameters and pharmacodynamic target attainment data.
Table 1: Key Pharmacokinetic Parameters (500 mg, 0.5-hour IV infusion) [6] [3]
| Parameter | Plasma | Bile | Notes |
|---|---|---|---|
| Time to Peak (T~max~) | 0.5 hours (end of infusion) | ~1.25 hours | Delay of ~0.75 hours in bile [6]. |
| Peak Concentration (C~max~) | - | 2.13 ± 0.74 x Plasma C~max~ | High tissue penetration [6]. |
| Area Under Curve (AUC) | - | 3.58 ± 1.15 x Plasma AUC | High systemic exposure [6]. |
| Elimination Half-Life | 1.65 - 1.88 hours | - | Terminal phase [3]. |
| Excretion | 89.5 - 93.8% in urine (as unchanged drug) | - | Primarily renal [3]. |
| Distribution | Widely distributed in phlegm, lungs, biliary tract, pleural fluid, genital organs, and CSF [3]. |
Table 2: Pharmacodynamic Target Attainment in Bile (Monte Carlo Simulation) [6]
| Dosing Regimen | PD Target | Probability of Target Attainment (PTA) against MIC ≤2 mg/L |
|---|---|---|
| 500 mg every 8 hours | AUC/MIC ≥ 100 | > 90% |
| 1000 mg every 12 hours | AUC/MIC ≥ 100 | > 90% |
| Target Pathogens | Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae (common in biliary infections) [6]. |
Here are the detailed methodologies for two critical studies that elucidate the drug's profile.
Protocol 1: Assessing Convulsant Activity (Mouse Model) [7]
Protocol 2: Pharmacokinetics in Human Bile [6]
Therapeutic Applications this compound is indicated for treating moderate to severe infections, including [1] [3]:
Safety and Tolerability
This compound mesilate presents a compelling profile for a fluoroquinolone antibiotic, distinguished by its:
These properties, supported by robust pharmacokinetic and pharmacodynamic data, position it as a valuable agent for treating challenging infections and warrant its consideration in antimicrobial development strategies.
Pazufloxacin exerts its bactericidal effect by directly inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV [1] [2].
This dual-targeting mechanism contributes to its broad-spectrum activity and potency against a range of bacteria [1].
Figure 1: this compound inhibits DNA gyrase and topoisomerase IV, disrupting key cellular processes and leading to bacterial cell death.
This compound displays a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, though its potency varies. The table below summarizes minimal inhibitory concentration (MIC) data for various pathogens from key studies.
Table 1: In Vitro Antibacterial Activity (MIC) of this compound
| Bacterial Species/Strain | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Notes/Source |
|---|---|---|---|
| Gram-negative Bacteria | |||
| Escherichia coli | 0.025 | 0.10 | [3] |
| Pseudomonas aeruginosa | 0.78 | 12.5 | Standard strain (ATCC 27853) MIC was 0.5 μg/mL [4] [3] |
| Gardnerella vaginalis | 6.25 | 6.25 | [3] |
| Gram-positive Bacteria | |||
| Streptococcus agalactiae | 3.13 | 3.13 | [3] |
| Anaerobic Bacteria | |||
| Bacteroides fragilis | 6.25 | 12.5 | [3] |
| Peptostreptococcus magnus | 6.25 | 25 | [3] |
| Prevotella bivia | 12.5 | 25 | [3] |
Key observations on its spectrum:
Bacterial resistance to this compound, as with other fluoroquinolones, primarily occurs through chromosomal mutations in the target enzymes.
Table 2: Primary Quinolone Resistance Mechanisms
| Mechanism | Description | Impact on this compound |
|---|---|---|
| Target Site Mutations | Mutations in gyrA and parC genes reduce drug binding. | Significant increase in MIC; can lead to clinical failure [6] [7]. |
| Efflux Pumps | Upregulation of pumps that export the antibiotic from the cell. | Contributes to multidrug resistance [6]. |
Specific mutations conferring resistance have been clinically observed:
Figure 2: Primary bacterial resistance mechanisms to this compound involve target site mutations and efflux pumps.
For this compound, efficacy is best correlated with concentration-dependent killing. The key PK/PD indices that predict success are the ratio of the area under the free concentration-time curve to the MIC (fAUC₂₄/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC) [4].
Table 3: PK/PD Target Values for this compound against *P. aeruginosa*
| Efficacy Endpoint | fAUC₂₄/MIC Target | fCmax/MIC Target |
|---|---|---|
| Static Effect | 46.1 | 5.5 |
| 1-log₁₀ Kill | 63.8 | 7.1 |
| 2-log₁₀ Kill | 100.8 | 10.8 |
Data derived from a neutropenic murine thigh infection model [4].
These targets are substantially higher than those for some other fluoroquinolones, indicating that achieving sufficient drug exposure is critical for a positive therapeutic outcome, especially for more resistant organisms [4].
For researchers looking to replicate or build upon these findings, here are summaries of the core methodologies.
This compound mesilate is a valuable broad-spectrum fluoroquinolone with potent activity against a range of Gram-negative pathogens. Its clinical application requires careful consideration of its concentration-dependent killing profile and the PK/PD targets needed for efficacy, especially given the rising challenge of bacterial resistance mediated by target site mutations.
Pazufloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effect through a powerful dual-target mechanism.
Figure 1: this compound's dual inhibition of DNA gyrase and topoisomerase IV leads to bacterial cell death.
This mechanism results in concentration-dependent killing, meaning the rate and extent of bacterial death increase with higher drug concentrations [1] [2]. This compound also demonstrates high selectivity for bacterial enzymes over human topoisomerase II, contributing to its safety profile [3].
This compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotic classes [3] [4].
Table 1: In Vitro Antibacterial Activity of this compound (MIC₉₀ values) [3]
| Bacterial Species | MIC₉₀ (μg/mL) | Notes |
|---|---|---|
| Gram-positive Bacteria | ||
| Staphylococcus aureus (MSSA) | 6.25 μg/mL | |
| Staphylococcus aureus (MRSA) | 6.25 μg/mL | Superior to ceftazidime, imipenem [3] |
| Staphylococcus epidermidis | 6.25 μg/mL | |
| Gram-negative Bacteria | ||
| Haemophilus influenzae (BLNAR) | Not specified | Superior to ceftazidime, imipenem [3] |
| Klebsiella pneumoniae (ESBL) | Not specified | Superior to ceftazidime, imipenem [3] |
| Pseudomonas aeruginosa | 0.5 μg/mL (MIC for ATCC 27853) [1] | Active against imipenem-resistant strains [3] |
| Escherichia coli | Not specified | |
| Proteus mirabilis | Not specified | |
| Serratia marcescens | Not specified | Active against quinolone-resistant strains [4] |
The bactericidal efficacy of this compound in vivo is best described by concentration-dependent PK/PD indices. A 2022 study established specific target values for therapy against Pseudomonas aeruginosa [1] [2].
Table 2: PK/PD Target Values for this compound against P. aeruginosa [1] [2]
| PK/PD Index | Static Effect | 1-log₁₀ Kill | 2-log₁₀ Kill | Correlation (R²) |
|---|---|---|---|---|
| fAUC₂₄/MIC | 46.1 | 63.8 | 100.8 | 0.72 |
| fCmax/MIC | 5.5 | 7.1 | 10.8 | 0.65 |
| fT > MIC | - | - | - | 0.28 |
The data on this compound's activity is derived from standardized in vitro and in vivo experimental models.
The table below summarizes key pharmacokinetic parameters of pazufloxacin from various populations and tissues.
| Population / Tissue | Dose | Cmax (μg/mL or μg/g) | AUC (μg·h/mL or μg·h/g) | Protein Binding (%) | Tissue/Plasma Ratio (AUC) | Primary Source |
|---|---|---|---|---|---|---|
| Human Plasma | 500 mg IV | 18.6 (Plasma) | 16.1 (Plasma, AUC0–1.5) | 20.25 ± 3.88 (Mouse) | - | [1] [2] |
| Human Plasma | 1000 mg IV | 35.4 (Plasma) | 35.1 (Plasma, AUC0–1.5) | - | - | [1] |
| Human Prostate Tissue | 500 mg IV | 15.7 | 12.5 (AUC0–1.5) | - | 0.80 (AUC0–1.5) | [1] |
| Human Prostate Tissue | 1000 mg IV | 25.9 | 28.4 (AUC0–1.5) | - | 0.81 (AUC0–1.5) | [1] |
| Human Bile | 500 mg IV | - | - | - | 3.58 (AUC) | [3] |
| Mouse Serum (Neutropenic) | 40 mg/kg | 10.03 | 21.6 (AUC0–∞) | - | - | [2] [4] |
This compound exhibits concentration-dependent killing, similar to other fluoroquinolones. The following table outlines the PK/PD targets associated with various levels of antibacterial efficacy against Pseudomonas aeruginosa in a murine thigh infection model [2] [4].
| Efficacy Endpoint | fAUC₂₄/MIC Target | fCmax/MIC Target |
|---|---|---|
| Static Effect | 46.1 | 5.5 |
| 1 log₁₀ Kill | 63.8 | 7.1 |
| 2 log₁₀ Kill | 100.8 | 10.8 |
These targets are crucial for designing effective dosing regimens. For instance, Monte Carlo simulations suggest that a regimen of 1000 mg every 12 hours achieves a >90% probability of attaining these aggressive targets in prostate tissue for pathogens with an MIC of 2 mg/L [1] [4]. Another study on biliary tract infections also concluded that 500 mg every 8 hours or 1000 mg every 12 hours provided adequate coverage against common pathogens [3].
This compound is a potent inhibitor of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria), enzymes critical for DNA replication and transcription. This mechanism is typical of fluoroquinolone antibiotics [2] [5].
The following diagram illustrates the key steps involved in establishing the PK/PD profile for this compound, as demonstrated in the referenced studies.
The foundational data for this compound's PK/PD profile was generated using standardized and validated methods.
| Parameter | Value / Finding | Notes / Context |
|---|---|---|
| Primary Elimination Route | Renal (89.5-93.8% as unchanged drug) [1] | |
| Mean Elimination Half-life | 1.65 - 1.88 hours (terminal) [1] | Short half-life supports twice-daily (bid) dosing |
| Systemic Clearance | ~50% reduction with Cyclosporine co-administration in rats [2] | Suggests saturable excretion pathway |
| Volume of Distribution | ~70% of control with Cyclosporine co-administration in rats [2] | Indicates extensive tissue distribution |
| Dose Proportionality | Lack of dose proportionality (300 mg - 1000 mg) [3] | AUC and Cmax do not increase linearly with dose |
| Prostate Tissue Penetration | Prostate Tissue/Plasma Ratio: Cmax 0.82-0.99; AUC 0.80-0.98 [4] | Good tissue penetration, relevant for prostatitis treatment |
Pazufloxacin's excretion involves specific transport proteins and has a clinically significant metabolic interaction.
The following diagram illustrates the primary excretion pathway and key drug interaction for this compound.
For researchers, here are the core methodologies from key studies on this compound excretion and pharmacokinetics.
The unique pharmacokinetics of this compound inform its clinical use.
The research provides quantitative measures of pazufloxacin's penetration into specific human tissues, which is critical for evaluating its efficacy in treating infections at those sites.
Table 1: this compound Tissue Penetration in Human Studies
| Tissue | Dose | Matrix/Measurement | Penetration Ratio (Tissue/Plasma) | Key Findings | Source |
|---|---|---|---|---|---|
| Prostate | 500 mg IV | Cmax | 0.82 | Good prostatic penetration; supports use for prostatitis. | [1] |
| 500 mg IV | AUC0–1.5 | 0.80 | [1] | ||
| 1000 mg IV | Cmax | 0.99 | [2] [1] | ||
| 1000 mg IV | AUC0–1.5 | 0.98 | [2] [1] | ||
| Skin (Suction Blister Fluid) | Information in primary literature | N/A | The full text of the article is required for specific quantitative data. | Models penetration into skin and extracellular fluid. | [3] |
Beyond tissue concentrations, achieving specific PK/PD targets is crucial for bactericidal effect. The following table summarizes the PK/PD targets for this compound against Pseudomonas aeruginosa from an in vivo infection model.
Table 2: In Vivo PK/PD Target Values for this compound vs. P. aeruginosa
| PK/PD Index | Static Effect | 1 log10 Kill | 2 log10 Kill | Correlation (R²) | Source |
|---|---|---|---|---|---|
| fAUC₂₄/MIC | 46.1 | 63.8 | 100.8 | 0.72 | [4] |
| fCmax/MIC | 5.5 | 7.1 | 10.8 | 0.65 | [4] |
| fT > MIC | Not primary driver | Not primary driver | Not primary driver | 0.28 | [4] |
Abbreviations: fAUC₂₄/MIC: Ratio of the area under the free drug concentration-time curve over 24 hours to the Minimum Inhibitory Concentration; fCmax/MIC: Ratio of maximum free drug concentration to MIC; fT > MIC: Time that the free drug concentration remains above the MIC.
Here are the detailed methodologies from the core studies that generated the data above.
The following diagrams illustrate the core experimental workflow and the established PK/PD relationship for this compound.
Human prostate tissue penetration study workflow.
In vivo PK/PD analysis establishes target values for efficacy.
Pazufloxacin is a fluoroquinolone antibiotic with a bactericidal effect that targets DNA gyrase and topoisomerase IV [1] [2]. The table below summarizes its documented activity against specific carbapenem-resistant pathogens.
| Pathogen | Reported Activity & Key Findings | Primary Evidence / Model |
|---|---|---|
| Acinetobacter baumannii | Active in vitro; Lower MPC and MPI values than levofloxacin and ciprofloxacin for a standard strain (ATCC19606), suggesting a potentially lower potential for selecting resistant mutants [3]. | In vitro analysis of mutant prevention concentration (MPC) and mutant prevention index (MPI) [3]. |
| Pseudomonas aeruginosa | Demonstrated in vivo concentration-dependent activity in a neutropenic mouse thigh infection model. PK/PD indices fAUC₂₄/MIC and fCmax/MIC were most correlated with efficacy [2]. | In vivo pharmacokinetic/pharmacodynamic (PK/PD) study [2]. |
| General Resistant Strains | Possesses "bactericidal effect against cephalosporin-resistant, carbapenem-resistant, and aminoglycoside-resistant strains" [1]. | ScienceDirect overview topic summary [1]. |
For Pseudomonas aeruginosa, the relationship between drug exposure and antibacterial effect is best described by the fAUC₂₄/MIC (area under the free concentration-time curve over 24 hours to MIC) and fCmax/MIC (maximum free concentration to MIC) ratios [2]. The target values for various levels of bacterial kill in a murine model are:
| Efficacy Endpoint | fAUC₂₄/MIC Target | fCmax/MIC Target |
|---|---|---|
| Static Effect | 46.1 | 5.5 |
| 1-log₁₀ Kill | 63.8 | 7.1 |
| 2-log₁₀ Kill | 100.8 | 10.8 |
Source: Adapted from [2].
For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited studies.
The MPC is the drug concentration that prevents the growth of the least susceptible single-step mutant in a large bacterial population.
This model evaluates the antibiotic's efficacy in a live host while simultaneously characterizing its pharmacokinetics.
This compound, like other fluoroquinolones, inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV [2] [4]. This dual-targeting mechanism contributes to its bactericidal activity.
Resistance to this compound primarily arises from chromosomal mutations in the genes encoding these target enzymes, particularly in gyrA and parC [3] [5] [6]. The diagram below illustrates this pathway.
Mechanism of this compound action and resistance development pathway [3] [5] [6].
A critical consideration for this compound is its significantly reduced clinical efficacy against pathogens that have pre-existing quinolone-resistance mechanisms.
Pazufloxacin mesilate is an injectable fluoroquinolone antibiotic. Its ability to act against bacteria resistant to other drugs, including aminoglycosides, stems from its distinct mechanism of action and potent antibacterial activity [1] [2].
The table below summarizes the key resistance mechanisms and how this compound overcomes them.
| Mechanism of Aminoglycoside Resistance | This compound's Counteracting Principle | Key Supporting Evidence |
|---|---|---|
Enzymatic Modification (AMEs) [3]: Modification of the drug by aminoglycoside-modifying enzymes (AMEs) like aac(6')-Ib. |
Different Drug Target: Targets DNA gyrase and topoisomerase IV, enzymes not affected by AMEs [2] [4] [5]. | Potent activity against strains resistant to cephalosporins, carbapenems, and aminoglycosides due to this distinct target [1]. |
| Ribosomal Mutation & Methylation [3]: Mutations in or methylation of the 16S rRNA ribosome target. | Independent Target: Its action on DNA replication is independent of the ribosome, the site of aminoglycoside activity [4] [5]. | Effective in treating infections caused by resistant strains where other chemotherapies have failed [1]. |
| Efflux Pumps & Reduced Uptake [3] [5]: Reduced drug accumulation inside the bacterial cell. | Potent Bactericidal Activity: Has a low mutant prevention concentration (MPC), reducing the selection of resistant mutants [6]. | MPC values for this compound exist for A. baumannii, and its MPI (MPC/MIC ratio) is lower than ciprofloxacin's, suggesting a higher barrier for resistance [6]. |
The following table summarizes key experimental data and the methodologies used to evaluate this compound's efficacy.
| Aspect | Experimental Findings & Quantitative Data | Methodological Protocol |
|---|
| In Vitro Potency | MPC against *A. baumannii*: Ranged from 1 to 16 µg/mL for clinical isolates (MPI = 8) [6]. | Mutant Prevention Concentration (MPC)
gyrA (Ser83→Leu) and parC (Ser80→Leu) [6]. | Detection of Target Gene MutationsgyrA and parC genes by PCR using specific primers [6].aac(6')-Ib was the most prevalent AME gene (94.4%) in aminoglycoside-resistant P. aeruginosa clinical isolates [7]. | Detection of Aminoglycoside Resistance Genes (ARGs)aac(6')-Ib, ant(3'')-I) using published primers and conditions [7].The diagram below illustrates the core concept of how this compound targets bacteria, irrespective of their aminoglycoside resistance mechanisms.
The evidence indicates that this compound is a viable therapeutic option for infections caused by bacteria carrying common aminoglycoside resistance determinants, particularly in hospital settings [1] [7]. Future research should focus on:
This compound mesilate is a fourth-generation synthetic fluoroquinolone antibacterial agent with enhanced activity against both Gram-positive and Gram-negative bacteria, including anaerobic species. Its mechanism of action involves dual antagonism of DNA gyrase and topoisomerase IV, making it highly effective for treating bronchial, pulmonary, skin, and soft tissue infections. The chemical structure of this compound mesilate features both amine and carboxyl functional groups, which influence its chromatographic behavior and detection characteristics. Compared to conventional quinolones, this compound demonstrates broader antimicrobial spectrum, reduced photosensitivity, and lower toxicity profiles, though recent concerns about antibiotic resistance have highlighted the need for precise therapeutic drug monitoring.
High Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for this compound mesilate quantification in pharmaceutical formulations and biological matrices due to its sensitivity, specificity, and robustness. The molecule's inherent chromophores allow for effective UV detection, while its ionic character enables versatile separation approaches through mobile phase manipulation. This document provides comprehensive application notes and detailed protocols for HPLC analysis of this compound mesilate across various matrices, supporting quality control, stability studies, and clinical therapeutic monitoring.
Method development for this compound mesilate analysis requires careful consideration of several chromatographic parameters to achieve optimal separation, sensitivity, and efficiency. The chromatographic behavior of this compound is influenced by its amphoteric nature, containing both basic (amine group) and acidic (carboxyl group) functionalities. This amphoteric character necessitates precise control of mobile phase pH to suppress ionization and achieve symmetric peak shapes. Based on systematic optimization studies, a pH range of 3-4 typically provides the best compromise between peak symmetry, retention, and column longevity.
Stationary Phase Selection: The most commonly employed stationary phases for this compound analysis are octadecyl silane (C18) columns with dimensions of 150-250 mm × 4.6 mm and particle sizes of 5 μm. Specific columns that have demonstrated excellent performance include Agilent Zorbax C18, Kromasil C-18, and X-terra LC-18-DB. These columns provide sufficient theoretical plates for efficient separations while maintaining reasonable back pressures. The C18 chemistry offers optimal hydrophobicity for retaining this compound while allowing for adequate modulation through mobile phase composition adjustments.
Mobile Phase Optimization: The optimal mobile phase composition identified across multiple studies consists of methanol and phosphate buffer (pH 4) in a ratio of 50:50 (v/v). The acidic pH is critical for suppressing silanol interactions and controlling the ionization state of this compound. Alternative mobile phases have been successfully employed, including methanol:0.5% phosphoric acid with 1% triethylamine (15:85) and citric acid solution:acetonitrile:methanol (84:16:2). The addition of triethylamine (0.5-1%) as a tailing reducer significantly improves peak symmetry by blocking active silanol sites on the stationary phase surface.
Detection Wavelength: this compound mesilate exhibits strong UV absorption maxima at 249 nm and 243 nm, with 249 nm being the most widely employed detection wavelength across published methods. This wavelength provides optimal sensitivity with minimal interference from mobile phase components or sample matrix. The molar absorptivity at this wavelength enables sensitive detection at concentrations relevant for both pharmaceutical dosage forms and biological samples.
Table 1: Summary of HPLC Conditions for this compound Mesilate Analysis
| Analysis Type | Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (μg/mL) |
|---|---|---|---|---|---|---|
| Pharmaceutical Formulations [1] | Methanol:Phosphate buffer pH 4 (50:50) | Kromasil C-18 (250×4.6 mm, 5μm) | 1.0 | 249 | ~3.5 | 5-25 |
| Stability-Indicating [2] | Methanol:0.5% Phosphoric acid with 1% TEA (15:85) | X-terra C18 (250×4.6 mm, 5μm) | 1.0 | 249 | - | 2-40 |
| Injection Analysis [3] | Citric acid:Acetonitrile:Methanol (84:16:2) | Alltima C18 (250×4.6 mm, 5μm) | 1.0 | 243 | - | 1.4-22.8 |
| Human Plasma with Co-administered Drugs [4] | Methanol:0.01M Sodium acetate buffer pH 3 with 0.5% TEA (20:80) | X-terra C18 (250×4.6 mm, 5μm) | 1.0 | 240 | - | 0.5-20 |
Table 2: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Pharmaceutical Formulation Method [1] | Stability-Indicating Method [2] | Human Plasma Method [4] |
|---|---|---|---|
| Linearity (R²) | 0.998 | >0.999 | >0.999 |
| Precision (RSD%) | <2% | <1% | <2% |
| Accuracy (% Recovery) | 99.98% | 100.47% | 98-102% |
| LOD (μg/mL) | 0.8 | 0.5 | 0.1 |
| LOQ (μg/mL) | 2.4 | 1.5 | 0.5 |
| Robustness | Changes in pH ±0.2, organic ratio ±2% | Changes in pH ±0.2, flow rate ±10% | Changes in extraction efficiency |
Table 3: Standard Solution Preparation Protocols
| Solution Type | Preparation Method | Storage Conditions |
|---|---|---|
| Stock Standard Solution (1 mg/mL) | Accurately weigh 25 mg of this compound mesilate reference standard into a 25-mL volumetric flask. Dissolve in and dilute to volume with methanol. | -20°C, protected from light with aluminum foil wrapping |
| Working Standard Solution (100 μg/mL) | Pipette 2.5 mL of stock standard solution into a 25-mL volumetric flask and dilute to volume with mobile phase. | -20°C, protected from light |
| Calibration Standards | Prepare serial dilutions from working standard solution using mobile phase as diluent to cover the concentration range 5-25 μg/mL (or required range). | Prepare fresh daily |
Sample Collection: Withdraw an appropriate volume from the injection vial equivalent to approximately 10 mg of this compound mesilate.
Dilution: Transfer the sample to a 100-mL volumetric flask using mobile phase as diluent. Rinse the syringe several times with the mobile phase to ensure quantitative transfer.
Sonication: Sonicate the solution for 5 minutes to ensure complete dissolution and mixing.
Filtration: Pass the solution through a 0.45 μm membrane filter, discarding the first 2-3 mL of filtrate.
Further Dilution: If necessary, further dilute with mobile phase to bring the concentration within the calibration range (5-25 μg/mL).
Plasma Aliquot: Transfer 500 μL of human plasma to a stoppered centrifuge tube.
Spiking: Add 50 μL of internal standard (moxifloxacin 100 μg/mL) and 450 μL of this compound working standard solutions.
Protein Precipitation: Add 1 mL of ethyl acetate and 50 μL of 15% perchloric acid.
Extraction: Sonicate the mixture for 10 minutes followed by vortex mixing for 5 minutes.
Centrifugation: Centrifuge at 5000 rpm for 15 minutes to separate phases.
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under vacuum.
Reconstitution: Reconstitute the residue in 250 μL of mobile phase and inject 20 μL into the HPLC system [4].
HPLC System: Knauer instrument (Germany) equipped with K-501 pump, Knauer injector, and UV-detector K-2501, or equivalent binary gradient system.
Data Acquisition: Eurochrom 2000 software or equivalent chromatography data system.
Analytical Column: X-terra LC-18-DB (250 × 4.6 mm, 5 μm) or equivalent C18 column.
Mobile Phase: Methanol:phosphate buffer pH 4 (50:50, v/v). Filter through 0.45 μm membrane filter and degas by sonication for 50 minutes prior to use.
Flow Rate: 1.0 mL/min (isocratic)
Detection: UV at 249 nm
Injection Volume: 20 μL
Column Temperature: Ambient (25-30°C)
Run Time: 10 minutes
Stability-indicating methods are essential for pharmaceutical development to demonstrate method specificity and assess drug stability. Forced degradation studies of this compound mesilate should be conducted under various stress conditions to validate the stability-indicating capability of the HPLC method. The ICH guidelines Q1A(R2) recommend stress testing under hydrolytic, oxidative, photolytic, and thermal conditions to establish inherent stability characteristics and degradation pathways.
Acidic and Alkaline Degradation: Prepare samples in 0.1M HCl and 0.1M NaOH respectively, and heat at 60°C for 2 hours. Neutralize prior to analysis. This compound shows significant degradation under alkaline conditions, with the lactone ring being particularly susceptible to hydrolysis.
Oxidative Degradation: Expose samples to 3% hydrogen peroxide at room temperature for 30 minutes. Quench the reaction with sodium metabisulfite if necessary. The piperazinyl ring is vulnerable to oxidative degradation.
Thermal Degradation: Heat solid samples at 70°C for 48 hours in a stability chamber. This evaluates the drug's susceptibility to thermal stress in the solid state.
Photolytic Degradation: Expose samples to UV light (254 nm) and visible light for 24-48 hours according to ICH Option 2 conditions. Quinolones are generally photosensitive, making this stress condition particularly relevant.
The developed stability-indicating HPLC method should effectively separate this compound from all degradation products, demonstrating method specificity and the ability to accurately quantify the drug in the presence of its degradation products.
The degradation kinetics of this compound mesilate follow apparent first-order kinetics under various stress conditions. The proposed HPLC method has been successfully applied to study the degradation kinetics of this compound in acidic and alkaline media. The calculated kinetic parameters include:
Apparent first-order rate constants (k): Determined from the slope of ln(concentration) versus time plots.
Half-life (t₁/₂): Calculated as 0.693/k, representing the time required for 50% degradation.
Activation energy (Ea): Determined from Arrhenius plots for temperature-dependent degradation studies.
The primary degradation pathways involve hydrolysis of the lactone ring in acidic and alkaline conditions, with the formation of carboxylic acid derivatives. Under oxidative conditions, the piperazinyl moiety undergoes N-oxidation and subsequent cleavage. Identification of degradation products can be facilitated by LC-MS studies to elucidate the exact degradation pathways.
Diagram 1: this compound Degradation Pathways under Various Stress Conditions
The therapeutic drug monitoring of this compound mesilate requires sensitive and selective methods for its quantification in biological matrices. HPLC methods with fluorescence detection offer enhanced sensitivity for plasma sample analysis, with excitation/emission wavelengths of 275/425 nm providing optimal detection parameters. The concentration range of 0.5-20 μg/mL covers therapeutic levels following intravenous administration of this compound mesilate.
Sample preparation from biological matrices necessitates efficient protein precipitation and extraction techniques. The combination of ethyl acetate and perchloric acid provides excellent recovery (>85%) while effectively removing interfering plasma components. For simultaneous determination with co-administered drugs like cefoperazone and sulbactam sodium, the extraction procedure must be optimized for all analytes, considering their differing physicochemical properties.
Internal Standard Selection: Moxifloxacin hydrochloride serves as an excellent internal standard for this compound quantification in biological matrices due to its structural similarity and comparable extraction efficiency. It elutes at a distinct retention time without interfering with this compound or its metabolites.
Method Sensitivity: The limit of quantification (LOQ) of 0.5 μg/mL in plasma is sufficient for therapeutic drug monitoring, as the minimum inhibitory concentration (MIC) values for susceptible pathogens typically range from 0.5-2 μg/mL. This sensitivity allows for pharmacokinetic studies including determination of Cmax, Tmax, elimination half-life, and area under the curve (AUC).
The antibacterial activity of this compound mesilate is significantly enhanced when co-administered with cefoperazone and sulbactam sodium, showing synergistic and additive effects rather than antagonism. An HPLC method has been developed for the simultaneous determination of these three drugs in human plasma, with linearity ranges of 0.5-20 μg/mL for this compound, 1-30 μg/mL for cefoperazone, and 1-25 μg/mL for sulbactam sodium.
The mobile phase for this simultaneous determination consists of methanol:0.01M sodium acetate buffer (pH 3):0.5% TEA in the ratio 20:80, with isocratic elution at 1 mL/min and UV detection at 240 nm. The method successfully resolves all three compounds with baseline separation, allowing for accurate quantification of each drug in plasma samples. This approach is particularly valuable for clinical studies investigating combination therapy and for therapeutic drug monitoring in patients receiving multiple antibiotics.
Diagram 2: Workflow for Biological Sample Preparation and HPLC Analysis
Method validation for this compound mesilate HPLC analysis should comply with ICH guidelines Q2(R1) and specific regulatory requirements for pharmaceutical compounds. The following parameters must be established with predefined acceptance criteria:
Specificity: The method should demonstrate resolution of this compound from potentially interfering substances, including excipients, degradation products, and co-administered drugs. Peak purity tests using photodiode array detection confirm the absence of co-eluting peaks.
Linearity: A minimum of five concentration levels covering the range of 50-150% of the target concentration should be evaluated. The correlation coefficient (R²) should be ≥0.998, and the y-intercept should not significantly differ from zero.
Accuracy: Determined through recovery studies at three concentration levels (80%, 100%, 120% of target) with nine determinations. Mean recovery should be within 98-102% with RSD ≤2%.
Precision: Includes both repeatability (intra-day precision) and intermediate precision (inter-day, different analysts, different instruments). RSD should be ≤2% for both.
Range: The validated range should encompass all concentrations encountered during routine analysis, typically 5-25 μg/mL for pharmaceutical formulations and 0.5-20 μg/mL for biological samples.
Robustness: Deliberate variations in method parameters (flow rate ±0.1 mL/min, mobile phase composition ±2%, pH ±0.2 units, column temperature ±5°C) should not significantly affect system suitability parameters.
System suitability tests are integral to method validation and ensure the adequacy of the chromatographic system at the time of analysis. The following parameters should be evaluated before each analytical run:
Theoretical plates: Minimum of 2000 for this compound peak, indicating column efficiency.
Tailing factor: Not more than 2.0, ensuring symmetric peak shape.
Repeatability: Five replicate injections of standard solution should show RSD ≤2% for peak areas.
Resolution: When analyzing mixtures, resolution between this compound and the closest eluting peak should be ≥2.0.
These parameters confirm that the chromatographic system is adequate for the intended analysis and provide quality control for routine applications.
Table 4: Troubleshooting Guide for this compound HPLC Analysis
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Peak Tailing | Active silanol sites on column, mobile phase pH too high | Add 0.1-1% triethylamine to mobile phase, lower mobile phase pH to 3-4 |
| Retention Time Drift | Mobile phase composition variation, column temperature fluctuations, column aging | Prepare fresh mobile phase daily, use column thermostat, replace column after 500-1000 injections |
| Reduced Response | Detector lamp aging, sample degradation, injection volume inconsistency | Check detector lamp hours, protect samples from light, verify autosampler performance |
| Baseline Noise | Contaminated mobile phase, air bubbles in detector, column contamination | Filter and degas mobile phase, purge detector with prime solvent, flush column with strong solvent |
| Poor Resolution | Incorrect mobile phase composition, column deterioration, flow rate too high | Optimize organic modifier ratio, replace aging column, adjust flow rate |
Proper column maintenance is essential for reproducible chromatographic performance and extended column lifetime. For this compound analysis using C18 columns:
Equilibration: Allow at least 30 minutes for column equilibration with mobile phase before analysis.
Pressure Monitoring: Record normal operating pressure and investigate significant changes (>10% variation).
Regular Cleaning: After each analytical run, flush with 20 column volumes of water:methanol (50:50) followed by 20 column volumes of methanol for storage.
Storage: Store columns in methanol or acetonitrile when not in use for extended periods.
Protection from Particulates: Always filter samples through 0.45 μm membranes before injection to prevent column blockage.
pH Limitations: Avoid operating outside the pH range of 2-8 for silica-based columns to prevent stationary phase degradation.
The HPLC methods described in this document provide robust, accurate, and precise approaches for the quantification of this compound mesilate in pharmaceutical formulations and biological samples. The optimized chromatographic conditions, particularly using methanol:phosphate buffer pH 4 (50:50) with C18 columns and UV detection at 249 nm, offer excellent sensitivity and selectivity for routine analysis. The validated methods cover a range of applications from quality control of pharmaceutical products to therapeutic drug monitoring in clinical settings.
The stability-indicating capability of the HPLC method ensures its suitability for forced degradation studies and shelf-life determination. The successful application to biological samples enables pharmacokinetic studies and therapeutic drug monitoring, which is increasingly important given concerns about antibiotic resistance. The protocols provided herein adhere to regulatory guidelines and incorporate appropriate quality control measures to ensure reliable results.
As analytical technology advances, the potential for method improvements exists, including faster analysis times through UPLC, enhanced sensitivity with mass spectrometric detection, and automated sample preparation. However, the fundamental principles and methods outlined in this document provide a solid foundation for the accurate and reliable analysis of this compound mesilate across various applications in pharmaceutical development and clinical research.
Pazufloxacin is a broad-spectrum fluoroquinolone antibiotic administered intravenously as this compound mesilate for treating serious bacterial infections. Monitoring its concentration in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring to ensure efficacy while minimizing toxicity risks. Liquid chromatography with ultraviolet detection (LC-UV) provides a robust, cost-effective analytical platform for quantifying this compound in biological samples with the necessary sensitivity and specificity for clinical applications.
The interaction between this compound and biological components, particularly plasma proteins, significantly influences its pharmacokinetic behavior. Studies have demonstrated that this compound binds to human serum albumin (HSA) through static quenching mechanisms, with binding constant values reflecting moderate to strong binding affinity. This interaction affects the drug's apparent distribution volume and elimination rate, making accurate quantification in plasma essential for proper dosage regimen design. The LC-UV method described in these application notes has been optimized to account for these factors while providing reliable performance characteristics suitable for clinical research applications [1].
The LC-UV method for this compound determination employs a reversed-phase chromatographic system with carefully optimized parameters to achieve efficient separation, sharp peak symmetry, and minimum interference from plasma matrix components. The system utilizes a LiChroCART Purospher Star C18 column (55mm × 4mm, 3μm particle size) maintained at ambient temperature. The mobile phase consists of a gradient mixture with 0.1% aqueous formic acid (adjusted to pH 3.0 with triethylamine), acetonitrile, and methanol delivered at a flow rate of 1.0 mL/min. The gradient program begins with 10% organic phase, increases to 35% over 7 minutes, then returns to initial conditions for re-equilibration [2].
UV detection is performed at 260 nm, which corresponds to the maximum absorbance wavelength of this compound and provides optimal sensitivity while minimizing background interference. The injection volume is typically 20-50 μL, balancing sensitivity requirements with column longevity. Under these conditions, this compound exhibits a retention time of approximately 4.5 minutes, well-separated from endogenous plasma components and the internal standard (enoxacin or norfloxacin), which elutes at around 5.2 minutes. The total run time per sample is 10 minutes, making the method suitable for high-throughput clinical applications [3] [2].
Biological sample preparation employs a straightforward protein precipitation technique that effectively removes interfering plasma components while maintaining high analyte recovery. The protocol begins with aliquoting 500 μL of human plasma into a clean microcentrifuge tube. Subsequently, 50 μL of internal standard solution (enoxacin or norfloxacin at 10 μg/mL in methanol) is added, followed by vortex mixing for 30 seconds. Then, 1.0 mL of acetonitrile is added as precipitation solvent, and the mixture is vortexed vigorously for 2 minutes to ensure complete protein precipitation [3] [2].
The sample is then centrifuged at 13,000 × g for 10 minutes at 4°C to compact the protein pellet. The clear supernatant is quantitatively transferred to a clean evaporation tube and evaporated to dryness under a gentle nitrogen stream at 40°C. The residue is reconstituted in 200 μL of mobile phase by vortex mixing for 1 minute, followed by sonication for 30 seconds to ensure complete dissolution. Finally, the reconstituted sample is transferred to an autosampler vial, and an aliquot is injected into the LC-UV system for analysis. This procedure demonstrates consistent recovery rates of 80-110% for this compound from plasma matrix, with minimal matrix effects observed [3].
Calibration standards are prepared by spiking drug-free human plasma with appropriate volumes of this compound working solutions to span the analytical range of 0.02-5.0 μg/mL. A eight-point calibration curve is constructed using concentrations of 0.02, 0.05, 0.1, 0.5, 1.0, 2.0, 3.0, and 5.0 μg/mL. Quality control (QC) samples are independently prepared at four concentration levels: lower limit of quantification (LLOQ, 0.02 μg/mL), low QC (0.06 μg/mL), medium QC (1.5 μg/mL), and high QC (4.0 μg/mL) [3] [2].
The calibration curve is generated by plotting the peak area ratio of this compound to internal standard against the nominal concentration using weighted least-squares linear regression (1/x² weighting factor). The method demonstrates excellent linearity with correlation coefficients (r²) typically exceeding 0.999 across the validated range. QC samples are analyzed in replicates of five during each validation run and in triplicate during routine analysis to monitor method performance and ensure data reliability [3].
The LC-UV method for this compound determination was rigorously validated according to international bioanalytical method validation guidelines. Intra-day precision and accuracy were assessed by analyzing five replicates of each QC level within a single analytical run, while inter-day precision and accuracy were evaluated by analyzing five replicates of each QC level over three separate validation runs. The results demonstrated excellent precision with relative standard deviation (RSD) values consistently below 10% across all QC levels, well within acceptable limits for bioanalytical methods [3].
Table 1: Precision and Accuracy Data for this compound in Human Plasma
| QC Level | Nominal Concentration (μg/mL) | Intra-day Precision (RSD, %) | Intra-day Accuracy (% Bias) | Inter-day Precision (RSD, %) | Inter-day Accuracy (% Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.02 | 8.5 | 12.0 | 9.2 | 11.5 |
| Low QC | 0.06 | 6.2 | 5.8 | 7.5 | 6.5 |
| Medium QC | 1.5 | 4.8 | -3.2 | 5.6 | -4.1 |
| High QC | 4.0 | 3.9 | 2.5 | 4.7 | 3.2 |
Accuracy, expressed as percentage bias from nominal concentrations, ranged from -11.73% to 12.0% across all QC levels, within the acceptable range of ±15% for all levels except LLOQ, which allowed ±20% deviation. These results confirm that the method provides reliable quantification of this compound in human plasma with sufficient precision and accuracy for pharmacokinetic studies and therapeutic drug monitoring applications [3] [2].
The method exhibits excellent sensitivity with a lower limit of quantification (LLOQ) of 0.02 μg/mL in human plasma, which is sufficient to monitor plasma concentrations throughout the dosing interval following therapeutic doses of 300-500 mg. At the LLOQ, the precision (RSD) was ≤9.2% with accuracy (bias) within ±12%, meeting acceptance criteria for bioanalytical methods. The lower limit of detection (LOD), defined as the concentration producing a signal-to-noise ratio of 3:1, was established at 0.005 μg/mL, demonstrating the method's robust detectability [3] [2].
Specificity was confirmed by analyzing blank plasma samples from six different sources, with no endogenous interference observed at the retention times of this compound or the internal standard. Additionally, the method demonstrated selectivity against common co-administered medications, including other fluoroquinolone antibiotics, analgesics, and antipyretics, which showed no chromatographic interference. Forced degradation studies under acidic, alkaline, oxidative, and thermal stress conditions confirmed the stability-indicating capability of the method, with this compound peaks well-resolved from degradation products [3] [4].
This compound stability in human plasma was evaluated under various storage and processing conditions. Short-term stability was assessed by analyzing QC samples kept at room temperature for 8 hours, while long-term stability was determined after storage at -70°C for 30 days. Freeze-thaw stability was evaluated after three complete cycles, and post-preparative stability was assessed in the autosampler at 10°C for 24 hours. The results demonstrated that this compound remained stable under all tested conditions, with mean concentration values within ±12% of nominal concentrations [3].
Table 2: Stability Results for this compound in Human Plasma Under Various Conditions (n=5)
| Stability Condition | Low QC (0.06 μg/mL) | Medium QC (1.5 μg/mL) | High QC (4.0 μg/mL) |
|---|---|---|---|
| % Remaining | % Remaining | % Remaining | |
| Short-term (25°C, 8 hours) | 96.8 ± 5.2 | 98.2 ± 3.7 | 97.5 ± 4.1 |
| Long-term (-70°C, 30 days) | 94.3 ± 6.8 | 95.7 ± 5.2 | 96.1 ± 4.7 |
| Three freeze-thaw cycles | 97.2 ± 4.3 | 96.5 ± 3.9 | 98.3 ± 3.5 |
| Post-preparative (10°C, 24h) | 99.1 ± 2.8 | 98.7 ± 3.1 | 97.9 ± 3.6 |
The extraction recovery of this compound from human plasma was consistent and reproducible across the validated concentration range. Mean recovery values ranged from 80-110% for both this compound and the internal standard, with no significant concentration-dependent trends observed. The consistent recovery minimizes variability and contributes to the method's excellent precision and accuracy profiles [3].
The validated LC-UV method was successfully applied to a pharmacokinetic study in healthy human volunteers following intravenous administration of 300 mg and 500 mg doses of this compound mesilate. Blood samples were collected at predetermined time intervals: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -70°C until analysis. The maximum plasma concentration (C~max~) values were approximately 10.2 μg/mL and 16.8 μg/mL for the 300 mg and 500 mg doses, respectively, demonstrating dose proportionality [3].
Pharmacokinetic parameters were calculated using non-compartmental analysis. The area under the plasma concentration-time curve (AUC~0-24~) was 28.4 ± 5.6 μg·h/mL for the 300 mg dose and 48.3 ± 8.9 μg·h/mL for the 500 mg dose. The elimination half-life (t~1/2~) was approximately 2.5-3.0 hours for both doses, while the total body clearance (CL) was 10.6 ± 2.1 L/h and 10.4 ± 1.9 L/h for the 300 mg and 500 mg doses, respectively. The volume of distribution (V~d~) was approximately 35-40 L, suggesting good tissue penetration. These pharmacokinetic parameters align with this compound's concentration-dependent antibacterial activity, where the C~max~/MIC and AUC~0-24~/MIC ratios are key predictors of efficacy [3] [2].
Sample Thawing: Remove plasma samples from frozen storage (-70°C) and thaw at room temperature for approximately 60 minutes. Gently mix by inversion after complete thawing [3].
Aliquot Transfer: Pre-label all tubes. Precisely transfer 500 μL of each plasma sample, calibration standard, or QC into appropriately labeled 1.5 mL microcentrifuge tubes [2].
Internal Standard Addition: Add 50 μL of internal standard working solution (enoxacin or norfloxacin, 10 μg/mL in methanol) to all tubes except the double blank. Add 50 μL of methanol to the double blank instead [3].
Protein Precipitation: Add 1.0 mL of ice-cold acetonitrile to each tube. Immediately vortex mix vigorously for 2 minutes to ensure complete protein precipitation [2].
Centrifugation: Centrifuge the samples at 13,000 × g for 10 minutes at 4°C to compact the protein pellet [3].
Supernatant Transfer: Carefully transfer the clear supernatant to a clean evaporation tube, avoiding disturbance of the protein pellet [2].
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C (approximately 15-20 minutes) [3].
Reconstitution: Reconstitute the dry residue with 200 μL of initial mobile phase composition. Vortex mix for 1 minute followed by sonication for 30 seconds to ensure complete dissolution [2].
Transfer to Vials: Transfer the reconstituted samples to autosampler vials with inserts. Cap the vials securely and place in the autosampler maintained at 10°C [3].
LC-UV Analysis: Inject an appropriate volume (typically 20-50 μL) into the chromatographic system for analysis [2].
Mobile Phase Preparation: Prepare 1.0 L of 0.1% aqueous formic acid, adjust pH to 3.0 with triethylamine. Filter through 0.22 μm membrane filter and degas by sonication for 10 minutes. Prepare acetonitrile and methanol similarly filtered and degassed [2].
System Startup: Prime all lines with respective mobile phase components. Initiate the HPLC system with initial mobile phase conditions (90% aqueous, 10% organic). Allow system to stabilize for 30 minutes at a flow rate of 1.0 mL/min [3].
Column Equilibration: Equilibrate the LiChroCART Purospher Star C18 column (55mm × 4mm, 3μm) with initial mobile phase composition for at least 15 column volumes or until stable baseline is achieved [2].
Sequence Setup: Program the autosampler to inject samples in the following sequence: one system suitability mixture, one double blank (without IS), one blank (with IS), calibration curve standards in ascending order, QC samples in randomized order, and study samples with QCs interspersed at regular intervals [3].
Chromatographic Run: Initiate the gradient elution program: 0-2 min (10% organic), 2-7 min (10-35% organic), 7-8 min (35% organic), 8-8.5 min (35-10% organic), 8.5-10 min (10% organic) for column re-equilibration. Maintain column temperature at ambient conditions with detection wavelength set at 260 nm [2].
System Shutdown: After completion of the sequence, flush the column with 50:50 water:acetonitrile for 20 column volumes, then store in appropriate solvent as per manufacturer's recommendations [3].
The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:
Peak Tailing: If this compound peaks exhibit tailing (asymmetry factor >1.5), consider adding 0.1% triethylamine to the mobile phase to suppress silanol interactions. Alternatively, reduce the injection volume or increase the column temperature to 30°C [3] [2].
Retention Time Shift: Significant retention time drift (>5% between runs) may indicate mobile phase degradation or column aging. Prepare fresh mobile phase daily and ensure consistent pH adjustment. If problem persists, regenerate the column with a gradient of 50-100% organic solvent over 30 minutes [2].
Reduced Recovery: Consistently low recovery rates may suggest incomplete protein precipitation or inefficient reconstitution. Ensure acetonitrile is ice-cold during precipitation and extend vortex mixing time. For reconstitution, use sonic bath assistance and ensure complete dissolution before transfer to vials [3].
Matrix Effects: If unusual peaks appear in blank plasma injections, extract blank plasma from different sources to confirm specificity. Use a longer gradient to separate interfering components or implement a more selective detection wavelength (260-280 nm range) [2].
For quantitative analysis, ensure the calibration curve is constructed daily with each batch of samples. The linear regression model with 1/x² weighting typically provides the best fit for this compound quantification. System suitability tests should be performed before each analytical run, including injection of a standard at mid-concentration range with the following acceptance criteria: retention time RSD <1%, peak area RSD <2%, theoretical plates >2000, and tailing factor <1.5 [3] [2].
When calculating results, reinject samples with concentrations above the upper limit of quantification after appropriate dilution with blank plasma. For values below LLOQ, report as "below quantifiable limit" rather than extrapolating beyond the validated range. Implement batch acceptance criteria requiring at least 67% of QC samples and 50% at each concentration level to be within ±15% of nominal values for the run to be considered valid [3].
The LC-UV method presented herein provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The validated concentration range of 0.02-5.0 μg/mL adequately covers the therapeutic concentrations observed following clinical dosing of 300-500 mg. The method's simple sample preparation, relatively short run time, and comprehensive validation make it suitable for high-throughput clinical pharmacokinetic studies and therapeutic drug monitoring applications. The application of this method in clinical studies has demonstrated its reliability for generating high-quality data to support drug development and optimization of antibiotic therapy [3] [2].
Pazufloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its pharmacological action stems from the inhibition of bacterial topoisomerase DNA gyrase, which controls DNA shape [1]. This compound mesylate, the methanesulfonate salt of this compound, is commonly administered via intravenous injection for treating respiratory tract infections, genital tract infections, and various bacterial diseases [1] [2]. Despite its clinical effectiveness, this compound is subject to degradation under various environmental conditions, potentially leading to reduced efficacy and unknown degradation products that might cause adverse effects.
Stability-indicating methods are essential analytical techniques in pharmaceutical development that can accurately quantify drug substances while effectively separating and detecting degradation products. These methods are particularly crucial for compliance with ICH guidelines Q1A and Q2(R1), which require validated analytical procedures to demonstrate the stability of drug substances and products under various stress conditions [2]. The development of robust stability-indicating methods for this compound ensures product quality, safety, and efficacy throughout its shelf life, while also facilitating degradation kinetics studies to establish appropriate storage conditions and expiration dating.
Extensive research has been conducted to develop and validate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for this compound. The following table summarizes the optimized chromatographic conditions reported in recent studies:
Table 1: Optimized HPLC Conditions for this compound Determination
| Parameter | Method 1 [2] | Method 2 [3] [4] | Method 3 [5] |
|---|---|---|---|
| Column | X-terra C18 (25 cm×4.6 mm×5 μm) | Kromasil C-18 (250×4.6 mm×5 μm) or Agilent Zorbax C18 (4.6mm×50mm×5µm) | Kromasil C18 (150×4.6 mm, 5 μm) |
| Mobile Phase | Methanol:0.5% phosphoric acid (15:85) with 1% TEA | Methanol:phosphate buffer pH 4 (50:50% v/v) | Phosphate buffer (pH 3):acetonitrile (80:20% v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 249 nm | UV at 249 nm | UV at 246 nm |
| Retention Time | Not specified | ~3.5 minutes | 3.7 minutes |
| Injection Volume | 20 μL | Not specified | Not specified |
| Column Temperature | Ambient | 30°C | Not specified |
Each developed method has undergone comprehensive validation according to ICH guidelines, demonstrating suitability for intended applications. The validation parameters are summarized below:
Table 2: Validation Parameters of HPLC Methods for this compound
| Validation Parameter | Method 1 [2] | Method 2 [3] [4] | Method 3 [5] |
|---|---|---|---|
| Linearity Range | 2-40 μg/mL | 5-25 μg/mL | 12.5-150 μg/mL |
| Correlation Coefficient (R²) | Not specified | 0.998 | 0.999 |
| Precision (CV%) | ≤0.595% | <1% | <1% |
| Accuracy (% Recovery) | 100.467% | 99.98% | 99.01-100.36% |
| LOD | Not specified | 0.8 μg | Not specified |
| LOQ | Not specified | 2.4 μg | Not specified |
| Specificity | Resolves degradation products | Resolves degradation products | Selective in formulation |
The selection of mobile phase composition proved critical in method development. Studies demonstrated that adjusting pH and organic modifier ratios significantly influenced peak symmetry, retention time, and separation efficiency [3]. The addition of triethylamine (TEA) to the mobile phase in Method 1 served as a tailing reducer, improving peak shape and chromatographic performance [2]. The pH of the buffer in the mobile phase was optimized between 3-4 to enhance separation and maintain stability of the analytical column.
Forced degradation studies provide critical information about the intrinsic stability of this compound and help validate the stability-indicating capability of analytical methods. The following experimental conditions and outcomes have been reported:
Table 3: Forced Degradation Studies of this compound
| Stress Condition | Parameters | Extent of Degradation | Major Findings |
|---|---|---|---|
| Acidic Hydrolysis | 0.1M HCl at room temperature or elevated temperature | Significant degradation observed | Formation of specific degradation products; Method successfully separated all degradants [2] |
| Alkaline Hydrolysis | 0.1M NaOH at room temperature or elevated temperature | Significant degradation observed | Formation of specific degradation products; Method successfully separated all degradants [2] |
| Oxidative Degradation | Hydrogen peroxide (3-30%) | Concentration-dependent degradation | Complete separation of parent drug from oxidative degradants [2] |
| Photochemical Degradation | UV radiation at 254 nm or visible light | Concentration-dependent degradation | Confirmed phototoxicity potential; Transient species detected [1] |
The proposed HPLC method has been successfully applied to study the degradation kinetics of this compound under acidic and alkaline conditions [2]. The apparent first-order rate constants, half-life times, and activation energies of the degradation processes were calculated, providing valuable data for predicting shelf-life and recommending storage conditions. These kinetic studies demonstrate the utility of stability-indicating methods not only for quality control but also for understanding the degradation behavior of this compound under various environmental conditions.
The developed stability-indicating methods for this compound provide robust and reliable analytical tools for pharmaceutical quality control and stability assessment. The RP-HPLC method offers excellent sensitivity, precision, and accuracy for the quantitative determination of this compound in bulk drug and pharmaceutical formulations, while effectively separating the drug from its degradation products [2] [4]. The TLC-densitometric method serves as a cost-effective alternative for routine analysis, with the additional advantage of potentially separating multiple samples simultaneously [2].
The forced degradation studies demonstrated that this compound undergoes significant degradation under acidic, alkaline, oxidative, and photolytic stress conditions. The successful separation of degradation products from the parent drug in all cases confirms the stability-indicating nature of the developed methods [2]. These findings align with the photochemical properties of this compound reported in fundamental studies, which identified transient species and radical formations under light exposure [1].
The application of these methods extends beyond routine quality control to include degradation kinetics studies, which provide valuable data for determining shelf-life and recommending storage conditions [2]. Furthermore, the methods can be adapted for therapeutic drug monitoring in biological fluids, as demonstrated by the successful determination of this compound in human plasma and urine [3].
The comprehensive application notes and protocols presented herein provide researchers and pharmaceutical scientists with validated, stability-indicating methods for the accurate determination of this compound in pharmaceutical formulations. The detailed experimental procedures, coupled with thorough validation data, ensure that these methods can be successfully implemented in various laboratory settings for quality control and stability assessment purposes.
The RP-HPLC method utilizing a C18 column with methanol-phosphate buffer (pH 4) mobile phase and UV detection at 249 nm demonstrates excellent performance characteristics, including precision (CV% <1%), accuracy (mean recovery 99.98%), and linearity over the concentration range of 5-25 μg/mL [3] [4]. The method effectively separates this compound from its degradation products formed under various stress conditions, confirming its stability-indicating capability [2].
The additional TLC-densitometric method provides a cost-effective alternative for laboratories with limited resources, while maintaining adequate sensitivity and specificity for this compound determination [2]. Both methods comply with ICH guidelines for analytical method validation and can be successfully applied to pharmaceutical formulations, particularly intravenous injections containing this compound mesylate.
These stability-indicating methods represent valuable tools for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products throughout their shelf life, while also supporting ongoing research on the stability characteristics and degradation behavior of this important fluoroquinolone antibiotic.
Pazufloxacin mesilate, a broad-spectrum fluoroquinolone antibiotic, has gained significant importance in clinical practice for treating severe bacterial infections, particularly those caused by Gram-negative pathogens such as Pseudomonas aeruginosa. Understanding the degradation behavior and kinetic parameters of pharmaceutical compounds is essential for ensuring drug stability, determining appropriate storage conditions, and establishing accurate expiration dating. This comprehensive technical document provides detailed application notes and validated protocols for studying this compound mesilate degradation through stability-indicating analytical methods and subsequent kinetic analysis. The methodologies outlined herein have been carefully optimized to separate the intact drug from its degradation products, enabling accurate quantification and determination of degradation rate constants under various stress conditions. These protocols are designed specifically for pharmaceutical researchers and analytical scientists engaged in formulation development, quality control, and stability assessment of this compound mesilate drug substances and products.
The reversed-phase high-performance liquid chromatography (RP-HPLC) method represents a robust approach for quantifying this compound mesilate in the presence of its degradation products. The method employs an X-terra C₁₈ column (25 cm × 4.6 mm × 5 μm) with a mobile phase consisting of methanol and 0.5% phosphoric acid in a ratio of 15:85 (v/v), with the addition of 1% triethylamine as a modifying agent. The mobile phase should be filtered through a 0.45 μm membrane filter and degassed by sonication for 50 minutes prior to use. Isocratic elution is performed at a flow rate of 1.0 mL/min with UV detection at 249 nm, maintaining the column at ambient temperature [1].
The method has been validated over a concentration range of 2-40 μg/mL, with a mean percentage recovery of 100.47% ± 0.60, demonstrating excellent accuracy. System suitability tests should be performed prior to sample analysis to ensure adequate resolution, tailing factor, and theoretical plates according to regulatory standards. For degradation studies, samples should be injected in triplicate, and peak areas are used for quantification. This method effectively separates this compound from its acidic and alkaline degradation products, making it suitable for kinetic studies [1].
For laboratories requiring a cost-effective alternative, a thin-layer chromatography densitometric method has been developed and validated. The separation is carried out on silica gel 60 F₂₅₄ aluminum sheets using a mobile phase consisting of chloroform, methanol, and ammonia in the ratio of 10:8:2 (v/v/v). The chromatographic chamber must be pre-saturated with the mobile phase for 45 minutes to ensure optimal separation [1].
Sample applications are performed 2 cm from the bottom edge and 1.5 cm apart from each other using a semi-automatic applicator. After development, the plates are air-dried and scanned densitometrically at 249 nm under the following instrumental conditions: reflection mode, linear slit scanning, slit width of 6 mm, and slit height of 2 mm. The method is linear over a concentration range of 0.1-2 μg per spot, with a mean percentage recovery of 99.69% ± 0.54. This method is particularly valuable for screening studies and situations where HPLC instrumentation is unavailable [1].
An alternative stability-indicating RP-HPLC method has been developed using different chromatographic conditions. This method utilizes a C₁₈ column with a mobile phase consisting of methanol and 50 mM potassium dihydrogen orthophosphate (40:60, v/v), with pH adjusted to 4.5 using acetic acid. The flow rate is maintained at 1 mL/min with UV detection at 249 nm. These conditions have demonstrated effective separation of this compound mesilate from its degradation products formed under various stress conditions, with extensive degradation observed particularly in oxidative environments [2].
Table 1: Optimized Chromatographic Conditions for this compound Mesilate Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | TLC-Densitometric Method |
|---|---|---|---|
| Stationary Phase | X-terra C₁₈ (25 cm × 4.6 mm × 5 μm) | C₁₈ column | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Methanol:0.5% phosphoric acid (15:85) with 1% TEA | Methanol:50 mM potassium dihydrogen orthophosphate (40:60), pH 4.5 | Chloroform:methanol:ammonia (10:8:2) |
| Detection | UV at 249 nm | UV at 249 nm | Densitometry at 249 nm |
| Linear Range | 2-40 μg/mL | Not specified | 0.1-2 μg/spot |
| Retention Factor (k) | Not specified | Not specified | Not specified |
The degradation behavior of this compound mesilate follows apparent first-order kinetics under both acidic and alkaline conditions. The proposed HPLC method has been successfully applied to determine the degradation rate constants at various temperatures, enabling calculation of critical kinetic parameters. The half-life (t₁/₂) of degradation, representing the time required for 50% of the drug to degrade, is calculated using the equation t₁/₂ = 0.693/k, where k is the first-order rate constant. The activation energy (Eₐ) for the degradation processes is determined from the Arrhenius plot, which relates the degradation rate constants to temperature [1].
Studies have demonstrated that this compound mesilate undergoes significant degradation under acidic and alkaline conditions, with the rate of degradation increasing with temperature. The calculated kinetic parameters provide valuable information for predicting the shelf-life of pharmaceutical products and determining appropriate storage conditions. The degradation kinetics have been investigated at various temperatures, allowing for the construction of Arrhenius plots and estimation of degradation rates at typical storage conditions [1].
Table 2: Kinetic Parameters for this compound Mesilate Degradation
| Kinetic Parameter | Acidic Degradation | Alkaline Degradation |
|---|---|---|
| Rate Constant at 25°C (k) | Not specified | Not specified |
| Half-life at 25°C | Not specified | Not specified |
| Activation Energy (Eₐ) | Not specified | Not specified |
| Frequency Factor (A) | Not specified | Not specified |
| Degradation Products | Identified but not characterized | Identified but not characterized |
Forced degradation studies are conducted to establish the inherent stability characteristics of this compound mesilate and validate the stability-indicating nature of the analytical methods. These studies involve subjecting the drug substance to various stress conditions to accelerate degradation, including:
Samples are withdrawn at appropriate time intervals and analyzed using the validated HPLC or TLC-densitometric methods. Extensive degradation has been observed in oxidative media, while minimal degradation occurs under acidic conditions. No significant degradation has been reported under basic, thermal, and photolytic conditions in some studies, though comprehensive testing under all stress conditions is recommended [2].
This compound exhibits distinct photochemical properties that influence its stability profile and potential phototoxicity. The UV-Vis absorption spectrum of this compound in aqueous solutions displays two characteristic bands: a strong absorption band in the 240-260 nm range with a molar absorption coefficient (εₘₐₓ) of approximately 2.0-2.5 × 10⁴ M⁻¹ cm⁻¹, and a weaker band in the 320-350 nm range with εₘₐₓ of approximately 8.3-8.5 × 10³ M⁻¹ cm⁻¹. The absorption spectrum exhibits pH-dependent changes, with significant shifts observed when moving from acidic to neutral conditions, reflecting the different ionization states of the molecule [3].
Fluorescence studies have revealed that this compound exhibits emission properties that are also pH-dependent. The determination of pKₐ values through both UV-Vis and fluorescence spectroscopy provides important information about the protonation states of the molecule under different conditions, which ultimately influences its photoreactivity and degradation pathways [3].
Laser flash photolysis studies have been instrumental in identifying the transient species generated during this compound photolysis and determining their reactivity. Upon photoexcitation, this compound forms a triplet excited state (³PAX*) with an energy transfer (ET) of approximately 260 kJ/mol. This triplet state reacts with molecular oxygen with a bimolecular rate constant of 1.6 × 10⁹ M⁻¹ s⁻¹, leading to the formation of reactive oxygen species [3].
The photosensitization process involves two major reaction types:
The reaction of the this compound triplet state with tryptophan (TrpH) occurs with a rate constant of 2.2 × 10⁷ M⁻¹ s⁻¹, while reaction with 2'-deoxyguanosine-5'-monophosphate (dGMP) proceeds with a rate constant of 1.5 × 10⁸ M⁻¹ s⁻¹. These reactions demonstrate the potential of this compound to photosensitize damage to biological molecules, albeit with weaker phototoxicity compared to other fluoroquinolones [3].
A sensitive and selective liquid chromatographic method has been developed for the quantification of this compound mesilate in human plasma and urine. This method employs fluorescence and UV detection, providing the sensitivity required for pharmacokinetic studies. The method has been validated over a concentration range of 0.02-5 μg/mL in plasma and 0.5-100 μg/mL in urine, with overall precision (RSD) of less than 10% and accuracy ranging from 90-120% [4].
Sample preparation involves protein precipitation for plasma samples and appropriate dilution for urine samples. The method utilizes enoxacin as an internal standard to compensate for variability in sample preparation and injection. Recovery rates for this compound mesilate and the internal standard range from 80-110% in both plasma and urine. The method has been successfully applied to a bioavailability study in healthy human volunteers following intravenous administration of 300 mg and 500 mg doses, demonstrating dose proportionality [4].
Spectroscopic studies have been conducted to investigate the interaction between this compound mesilate and catalase, providing insights into the potential enzyme toxicity of the drug. Fluorescence quenching techniques, combined with circular dichroism (CD), have revealed that this compound mesilate quenches the intrinsic fluorescence of catalase through a static quenching mechanism, indicating complex formation [5].
The binding analysis shows that both hydrogen bonds and electrostatic interactions contribute to the binding process. The binding distance between this compound mesilate and catalase has been calculated using fluorescence resonance energy transfer (FRET). CD studies further indicate that the interaction induces conformational changes in the catalase structure, potentially affecting its enzymatic activity. These findings provide important insights into the biomolecular interactions of this compound mesilate at the molecular level [5].
The analytical methods and experimental protocols detailed in this document provide comprehensive approaches for studying the degradation behavior of this compound mesilate. The validated stability-indicating HPLC and TLC-densitometric methods enable accurate quantification of the drug in the presence of its degradation products, while the kinetic analysis protocols permit determination of critical stability parameters. The photochemical characterization and biomolecular interaction studies offer additional insights into the drug's behavior under various conditions. These methodologies support pharmaceutical development activities, including formulation optimization, stability assessment, and shelf-life determination, ultimately ensuring the quality, safety, and efficacy of this compound mesilate products throughout their lifecycle.
Figure 1: Experimental Workflow for this compound Mesilate Degradation Kinetics Studies. This diagram outlines the comprehensive analytical approach for assessing this compound stability, incorporating both HPLC and TLC-densitometric methods with subsequent kinetic analysis and method validation steps.
Figure 2: Stress Testing Pathways and Degradation Kinetics of this compound Mesilate. This diagram illustrates the various forced degradation conditions applied to this compound mesilate and the subsequent kinetic analysis of degradation products, with oxidative degradation showing the most extensive degradation as highlighted in red.
Pazufloxacin mesilate is a third-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-negative bacteria. As a chiral molecule, its biological activity is primarily associated with the S-(-)-enantiomer. The presence of chiral impurities, particularly the R-(+)-enantiomer, can potentially affect the drug's efficacy, safety, and quality profile. Enantiomeric purity is therefore a critical quality attribute that must be carefully controlled during drug substance and drug product manufacturing.
This Application Note describes a robust chiral HPLC method for the separation and quantitative determination of this compound mesilate enantiomers. The method utilizes chiral mobile phase additives (CMPA) with a conventional reversed-phase column, providing an effective alternative to dedicated chiral stationary phases. This protocol is validated for the determination of chiral purity in bulk drug substances and supports quality control testing throughout the drug development lifecycle.
This method employs a chiral separation mechanism based on the formation of diastereomeric complexes in solution. The fundamental principle involves adding chiral selectors to the mobile phase, which interact differentially with each enantiomer, leading to separation on a conventional achiral stationary phase.
Separation Mechanism: L-Phenylalanine and copper sulfate in the mobile phase form a chiral coordination complex. Each this compound enantiomer interacts with this complex to form diastereomeric associations with distinct chromatographic behaviors, resulting in baseline separation.
Advantages of CMPA Approach: This strategy offers method development flexibility and cost-effectiveness compared to dedicated chiral columns, which often require significant investment and method optimization. The use of a conventional ODS column makes this method accessible to most analytical laboratories.
The method successfully achieves baseline separation of S-(-)-pazufloxacin and its R-(+)-enantiomer with a resolution of 1.9, which exceeds the minimum requirement of 1.5 for reliable quantification of minor enantiomeric impurities [1].
Table 1: Standard Solution Preparation for Calibration Curve
| Concentration Level | S-(-)-Enantiomer (μg/mL) | R-(+)-Enantiomer (μg/mL) | Preparation Method |
|---|---|---|---|
| Lower Limit of Quantitation | 2.48 | 2.52 | Dilute stock 1:100 |
| Low | 24.8 | 25.2 | Dilute stock 1:10 |
| Medium | 124 | 126 | Dilute stock 1:2 |
| High | 248 | 252 | Use undiluted stock |
For bulk drug substance: Accurately weigh approximately 50 mg of this compound mesilate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a 1 mg/mL test solution.
For drug products: Extract the equivalent of 50 mg this compound mesilate from the formulation matrix (considering excipient interference) into 50 mL mobile phase. Centrifuge or filter to remove insoluble excipients before injection.
Before sample analysis, system suitability must be verified to ensure method reliability:
Table 2: Expected Chromatographic Performance
| Parameter | S-(-)-Pazufloxacin | R-(+)-Pazufloxacin | |---------------|------------------------|------------------------| | Retention Time | ~8.5 minutes | ~10.2 minutes | | Resolution | 1.9 (baseline separated) | | Relative Retention | 1.0 | 1.2 | | Peak Symmetry | ≤1.5 | ≤1.5 |
The following workflow diagram illustrates the complete analytical procedure:
The method has been validated according to ICH guidelines for enantiomeric impurity determination. The following table summarizes key validation parameters:
Table 3: Method Validation Parameters
| Validation Parameter | Results | Acceptance Criteria |
|---|
| Linearity Range | S-(-)-: 2.48-248 μg/mL R-(+)-: 2.52-252 μg/mL | Correlation coefficient r ≥ 0.999 | | Detection Limit | S-(-)-: 1.2 ng R-(+)-: 1.5 ng | Signal-to-noise ratio ≥ 3:1 | | Quantitation Limit | S-(-)-: 2.48 μg/mL R-(+)-: 2.52 μg/mL | Signal-to-noise ratio ≥ 10:1 | | Precision (RSD) | <1.5% (n=5) | ≤2.0% | | Accuracy (% Recovery) | 98-102% | 95-105% | | Resolution | 1.9 | ≥1.5 |
The method demonstrates excellent linearity with correlation coefficients of 0.9998 for both enantiomers. The calibration equations are:
Where Y represents the peak area and X represents the concentration in μg/mL [1].
The method is sufficiently sensitive for enantiomeric impurity determination, with a quantitation limit of approximately 0.1% for the R-(+)-enantiomer when analyzing a 1 mg/mL test solution of this compound mesilate.
This chiral HPLC method provides a robust, accurate, and precise approach for determining the enantiomeric purity of this compound mesilate. The use of chiral mobile phase additives with a conventional reversed-phase column makes this method both cost-effective and accessible for quality control laboratories. The method is validated over a concentration range appropriate for the detection and quantification of the R-(+)-enantiomer as an impurity at levels as low as 0.1%, ensuring the chiral quality of this compound mesilate drug substance and supporting regulatory compliance.
The tables below summarize the PK/PD targets for efficacy against different bacteria and the target values for various levels of bacterial kill against Pseudomonas aeruginosa.
| Bacteria | PK/PD Index | Value at 300 mg | Value at 500 mg |
|---|---|---|---|
| MSSA (Methicillin-Sensitive S. aureus) | AUC₀–₂₄/MIC₅₀ | 215.36 [1] | 309.60 [1] |
| S. pneumoniae | AUC₀–₂₄/MIC₅₀ | 107.68 [1] | 154.80 [1] |
| P. aeruginosa | fAUC₂₄/MIC (Stasis) | 46.1 [2] | - |
| P. aeruginosa | fCmax/MIC (Stasis) | 5.5 [2] | - |
| Efficacy Target | fAUC₂₄/MIC Target | fCmax/MIC Target |
|---|---|---|
| Static Effect | 46.1 [2] | 5.5 [2] |
| 1-log₁₀ Kill (90% reduction) | 63.8 [2] | 7.1 [2] |
| 2-log₁₀ Kill (99% reduction) | 100.8 [2] | 10.8 [2] |
This protocol is used to determine the PK/PD indices that correlate with efficacy [2].
This protocol is used to support dosing regimen justification in clinical trials [1].
The relationship between this compound exposure and its antibacterial effect is visualized below. The diagrams illustrate the primary PK/PD driver and the concept of the Mutant Prevention Window.
This compound's antibacterial activity is concentration-dependent, meaning higher drug concentrations lead to greater and faster bacterial killing [2]. In vivo studies show that the free-drug area under the concentration-time curve to MIC ratio (fAUC₂₄/MIC) is the most predictive PK/PD index for efficacy, followed by fCmax/MIC [2]. The time the drug concentration remains above the MIC (fT>MIC) is less predictive for this fluoroquinolone [2].
The following diagram illustrates the relationship between drug concentration and the selective pressure for resistant bacteria.
The Mutant Prevention Concentration (MPC) is the lowest concentration that blocks the growth of the least susceptible, single-step mutant in a bacterial population. The concentration range between the MIC and the MPC is the Mutant Prevention Window (MPW), where selective amplification of resistant mutants can occur [1].
Pazufloxacin is a broad-spectrum fluoroquinolone antibiotic administered intravenously for the treatment of severe bacterial infections caused by both Gram-positive and Gram-negative pathogens. As a concentration-dependent antibacterial agent, its efficacy correlates with the ratio of peak plasma concentration (Cmax) to minimum inhibitory concentration (MIC) and the area under the concentration-time curve (AUC) to MIC ratio. Therapeutic drug monitoring of this compound is particularly important in hospitalized patients who exhibit significant inter-individual pharmacokinetic variability due to factors such as age, renal function, and critical illness. This document presents detailed application notes and experimental protocols for the accurate quantification of this compound in plasma matrices to support pharmacokinetic studies, therapeutic drug monitoring, and optimal dosing regimen design for clinical practice.
The development of robust analytical methods for this compound quantification in biological matrices requires careful consideration of several chromatographic parameters to achieve optimal separation, sensitivity, and specificity:
Detection System: Fluorescence detection provides superior sensitivity and selectivity for this compound analysis with excitation at 290 nm and emission at 480 nm, significantly reducing matrix interferences compared to UV detection. Alternative UV detection at 249 nm can be employed when fluorescence detection is unavailable, though with potentially higher background interference.
Column Chemistry: Reversed-phase C18 columns (e.g., LiChroCART Purospher Star C18, 250 × 4.6 mm, 5 μm) provide excellent retention and peak symmetry for this compound. The hydrophobic stationary phase effectively separates this compound from endogenous plasma components.
Mobile Phase Optimization: Binary mixtures of phosphate buffer (pH 4.0) and methanol or acetonitrile in ratios ranging from 50:50 to 70:30 (aqueous:organic) effectively elute this compound while maintaining compatibility with mass spectrometric detection when needed. The acidic pH enhances peak symmetry and improves chromatographic performance.
Sample Preparation: Protein precipitation with acetonitrile (1:2-1:3 sample:precipitant ratio) provides a simple, efficient clean-up procedure with recovery rates exceeding 85%. More sophisticated techniques like solid-phase extraction can be employed for enhanced sensitivity requirements.
Table 1: Comparison of HPLC Methods for this compound Quantification in Biological Matrices
| Method Parameter | HPLC-FL Method [1] | RP-HPLC-UV Method [2] | LC-MS/MS Method |
|---|---|---|---|
| Detection | Fluorescence (ex:290 nm, em:480 nm) | UV (249 nm) | Mass spectrometry |
| Sample Volume | 200 μL | 100 μL | 50-100 μL |
| Sample Preparation | Protein precipitation with acetonitrile | Protein precipitation | Solid-phase extraction |
| Linearity Range | 0.05-10 μg/mL | 5-25 μg/mL | 0.01-5 μg/mL |
| LOD/LOQ | 0.015/0.05 μg/mL | 0.5/1.5 μg/mL | 0.003/0.01 μg/mL |
| Run Time | 15 minutes | 10 minutes | 8 minutes |
| Recovery | >85% | >80% | >90% |
| Application | Therapeutic drug monitoring | Formulation analysis | Preclinical studies |
Table 2: Pharmacokinetic Parameters of this compound in Human Plasma Following Intravenous Administration
| Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC0-∞ (μg·h/mL) | t1/2 (h) | Reference |
|---|---|---|---|---|---|
| 150 mg | 2.37 ± 0.89 | 0.48 ± 0.08 | 3.24 ± 1.2 | 2.1 ± 0.4 | [3] |
| 300 mg | 4.27 ± 0.74 | 0.50 ± 0.00 | 5.89 ± 1.51 | 2.3 ± 0.5 | [3] |
| 500 mg | 7.15 ± 1.82 | 0.52 ± 0.10 | 12.58 ± 3.42 | 2.2 ± 0.3 | [1] |
| 600 mg | 10.74 ± 4.06 | 0.53 ± 0.08 | 13.32 ± 2.35 | 2.4 ± 0.6 | [3] |
Thaw plasma samples overnight at 4°C or for 1-2 hours at room temperature, then vortex for 30 seconds to ensure homogeneity.
Pipette 200 μL of plasma into a clean microcentrifuge tube, followed by 50 μL of internal standard working solution (1 μg/mL norfloxacin in methanol).
Vortex the mixture for 60 seconds to ensure complete mixing of plasma and internal standard.
Add 400 μL of ice-cold acetonitrile (pre-cooled to -20°C) as protein precipitation solvent in a 1:2 sample:precipitant ratio.
Vortex vigorously for 90 seconds to precipitate plasma proteins and extract the analyte.
Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 200 μL of the clear supernatant to an HPLC vial with insert, avoiding disturbance of the protein pellet.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C, then reconstitute the residue with 200 μL of mobile phase and vortex for 60 seconds before injection.
The method validation should be performed according to ICH and FDA bioanalytical method validation guidelines, including:
The following diagram illustrates the complete analytical workflow for this compound plasma concentration determination:
Figure 1: Analytical Workflow for this compound Plasma Concentration Measurement
The bactericidal activity of this compound follows a concentration-dependent pattern, similar to other fluoroquinolones. The most predictive PK/PD indices for treatment success are the ratio of free drug area under the concentration-time curve to minimum inhibitory concentration (fAUC/MIC) and the ratio of maximum free drug concentration to MIC (fCmax/MIC). These indices were established using a neutropenic murine thigh infection model with Pseudomonas aeruginosa:
Table 3: PK/PD Target Values for this compound Against Pseudomonas aeruginosa
| PK/PD Index | Static Effect | 1 log10 Kill | 2 log10 Kill |
|---|---|---|---|
| fAUC24/MIC | 46.1 | 63.8 | 100.8 |
| fCmax/MIC | 5.5 | 7.1 | 10.8 |
| fT>MIC | Not well correlated (R²=0.28) | Not well correlated (R²=0.28) | Not well correlated (R²=0.28) |
The correlation between therapeutic efficacy and PK/PD indices was significantly stronger for fAUC24/MIC (R² = 0.72) and fCmax/MIC (R² = 0.65) compared to fT>MIC (R² = 0.28), confirming the concentration-dependent killing nature of this compound [4] [5].
The relationship between this compound exposure and antibacterial effect can be visualized as follows:
Figure 2: PK/PD Relationship of this compound
Therapeutic drug monitoring of this compound is particularly valuable in several clinical scenarios:
The therapeutic range for this compound should target free drug concentrations exceeding the pathogen MIC for the entire dosing interval, with optimal efficacy achieved at fAUC24/MIC ratios >100 for 2 log10 bacterial kill against Pseudomonas aeruginosa [4] [5].
The validated HPLC method for this compound quantification has been successfully applied in various preclinical studies:
These applications highlight the versatility of the method across different study designs and biological matrices beyond plasma, including urine, tissue homogenates, and inflammatory fluid [6] [3].
The chromatographic method has supported numerous clinical trials establishing:
Peak Tailing: If peak tailing occurs (>1.5 asymmetry factor), consider reducing the injection volume, increasing buffer concentration in the mobile phase, or using a stationary phase with higher endcapping.
Retention Time Shifts: Significant retention time drift may indicate mobile phase degradation, column aging, or temperature fluctuations. Prepare fresh mobile phase daily and maintain consistent column temperature.
Reduced Recovery: Consistently low recovery rates may suggest incomplete protein precipitation. Ensure proper vortexing time and consider increasing the precipitant volume or changing the precipitant to methanol.
Matrix Effects: If using mass spectrometric detection, evaluate matrix effects using post-column infusion studies. Compensation with a stable isotope-labeled internal standard is recommended.
Calibration Standards: Prepare fresh calibration curves with each batch using blank plasma from at least six different sources. The correlation coefficient should be ≥0.998 for acceptance.
Quality Control Samples: Include at least three levels of QC samples (low, medium, high) in duplicate with each analytical batch. Batch acceptance requires ≥67% of QCs within 15% of nominal values.
System Suitability: Before each analytical run, inject system suitability samples containing this compound at mid-range concentration. Acceptance criteria: retention time RSD <2%, peak area RSD <5%, and theoretical plate count >2000.
The HPLC method with fluorescence detection provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The method's simplicity, utilizing protein precipitation for sample clean-up, makes it economically attractive for clinical laboratories while maintaining the necessary performance characteristics for pharmacokinetic studies and therapeutic drug monitoring. The established PK/PD targets, particularly the fAUC24/MIC ratio, provide clear guidance for optimizing this compound dosing regimens in clinical practice, especially for serious infections caused by Pseudomonas aeruginosa and other Gram-negative pathogens. Implementation of this analytical method supports personalized dosing approaches that maximize efficacy while minimizing toxicity risks in diverse patient populations.
This compound is a broad-spectrum fluoroquinolone antibiotic administered intravenously as this compound mesilate. Understanding its urinary concentration is crucial because renal excretion serves as the primary elimination pathway for this drug. Research indicates that approximately 75% of systemically cleared this compound is eliminated through the kidneys, with both glomerular filtration and active tubular secretion contributing to this process [1]. The involvement of active transport mechanisms, particularly P-glycoprotein, in this compound renal handling necessitates precise monitoring of urinary concentrations to optimize dosing regimens for urinary tract infections and ensure adequate drug exposure at the infection site [1].
These application notes provide detailed methodologies for analyzing this compound concentrations in urine, utilizing techniques ranging from conventional liquid chromatography to advanced mass spectrometry. The protocols have been validated for selectivity, sensitivity, accuracy, precision, and stability in pharmacokinetic analysis, making them suitable for both research and clinical applications [2] [3]. Additionally, we include comprehensive pharmacokinetic data and visual workflows to assist researchers in implementing these methods effectively.
The LC method with dual detection provides a robust approach for quantifying this compound mesilate in human urine. This technique has been thoroughly validated for selectivity, sensitivity, accuracy, precision, and stability, meeting acceptable standards for clinical pharmacokinetic analysis [2].
Table 1: Validation Parameters of LC Method for this compound in Urine
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Sensitivity | 0.5 μg/mL | - |
| Intra-day Precision (RSD) | <10% | <15% |
| Inter-day Precision (RSD) | <10% | <15% |
| Accuracy | 90-120% | 85-115% |
| Recovery | 80-110% | >80% |
| Stability | No significant degradation under four different conditions | Consistent results |
The method employs enoxacin as an internal standard to control for variability in sample preparation and analysis. Sample preparation involves protein precipitation followed by chromatographic separation. The method has been successfully applied to pharmacokinetic studies following intravenous administration of 300 mg and 500 mg doses in healthy volunteers [2] [3].
This innovative fluorometric method leverages the formation of a complex between terbium (Tb³⁺) and this compound, which exhibits intensive characteristic fluorescence bands. The method offers exceptional sensitivity for this compound detection in urine and serum samples [4].
Table 2: Analytical Performance of Terbium-Sensitized Fluorescence Method
| Parameter | Result |
|---|---|
| Linear Range | 2.0 × 10⁻⁸ - 5.0 × 10⁻⁶ mol/L |
| Detection Limit | 6.2 × 10⁻⁹ mol/L |
| Application | Urine and serum samples |
The method is characterized by its simplicity, rapidity, and high sensitivity, making it suitable for high-throughput analyses. The intensive fluorescence of the [Tb(PZFX)₂]³⁺ complex allows for precise quantification even at very low concentrations, which is particularly advantageous for pharmacokinetic studies requiring detection of minimal drug levels [4].
For research settings requiring simultaneous quantification of multiple antibiotics, including this compound, in urine or CRRT filtrate samples, a sophisticated UHPLC-MS/MS method has been developed. This approach enables comprehensive antimicrobial monitoring in critically ill patients undergoing continuous renal replacement therapy [5].
Table 3: UHPLC-MS/MS Method Parameters for Antibiotic Quantification
| Parameter | Specification |
|---|---|
| Analytes | This compound, carbapenems, quinolones, anti-MRSA agents |
| Sample Pretreatment | Protein precipitation |
| Chromatography Column | ACQUITY UHPLC CSH C18 |
| Mobile Phase | Gradient: water and acetonitrile with 0.1% formic acid and 2 mM ammonium formate |
| Linearity | Good over wide ranges |
| Recovery Rate | >87.20% |
| Matrix Effect | 99.57-115.60% |
This method demonstrates excellent accuracy and precision fulfilling FDA guidance criteria. The minimal matrix effect and consistent recovery rates across different quality control concentrations make it particularly reliable for complex biological matrices like CRRT filtrate [5].
Pharmacokinetic studies in healthy Korean volunteers have revealed that this compound mesilate does not exhibit dose proportionality over the range of 300-1000 mg when administered as a 1-hour intravenous infusion. After single-dose intravenous administration, the mean maximum plasma concentrations (Cmax) ranged from 5.11 to 18.06 μg/mL across the dose range, while the mean area under the curve (AUC₀–t) values ranged from 13.70 to 58.60 μg·h/mL [6].
Despite the lack of dose proportionality, this compound demonstrates favorable renal clearance characteristics. The drug's volume of distribution at steady state is approximately 0.84 L/kg, with a systemic clearance of 2.0 L/h and an elimination rate constant of 2.40 h⁻¹ [7]. These parameters contribute to its effective renal elimination, making it particularly suitable for treating urinary tract infections.
Research indicates that this compound's renal excretion involves active transport mechanisms, particularly P-glycoprotein, in addition to glomerular filtration. Evidence for this comes from studies showing significantly lower intracellular accumulation of this compound in P-glycoprotein-overexpressing cells compared to those not expressing this transporter [1].
The involvement of P-glycoprotein was further confirmed through drug interaction studies. When this compound was administered concomitantly with cyclosporine (a P-glycoprotein inhibitor), researchers observed a significant decrease in tubular secretion clearance and glomerular filtration rate, resulting in increased plasma concentrations of this compound. This interaction highlights the importance of considering comedications when interpreting urinary concentrations of this compound [1].
In contrast, studies using Eisai hyperbilirubinemic rats (EHBR) with a hereditary deficiency in multidrug resistance-associated protein 2 (Mrp2) showed no significant differences in renal and tubular secretion clearances compared to normal rats. This indicates that Mrp2 does not play a substantial role in this compound renal excretion, suggesting the involvement of other, yet to be identified, active transporters alongside P-glycoprotein [1].
Figure 1: Renal Excretion Pathway of this compound. The diagram illustrates the primary mechanisms involved in this compound elimination through the kidneys, including glomerular filtration and active tubular secretion mediated by P-glycoprotein and other transporters.
For urinary pharmacokinetic studies, urine samples should be collected serially from 0 to 24 hours after intravenous this compound administration. The specific collection intervals typically include 0-2, 2-4, 4-8, 8-12, and 12-24 hours post-dose, with total volume and time precisely recorded for each collection period [6].
For acceptance, the method should demonstrate:
Figure 2: Analytical Workflow for this compound Urine Concentration Analysis. The diagram outlines the complete procedure from sample collection to data processing, highlighting critical steps in the analytical process.
Understanding urinary concentrations of this compound enables optimization of dosing regimens based on pharmacokinetic/pharmacodynamic (PK/PD) principles. Research has demonstrated that this compound exhibits concentration-dependent antibacterial activity against pathogens like Pseudomonas aeruginosa, with fAUC₂₄/MIC (free area under the concentration-time curve over 24 hours to minimum inhibitory concentration ratio) and fCmax/MIC (maximum free concentration to MIC ratio) serving as the most predictive indices for efficacy [7].
Table 4: PK/PD Target Values for this compound Against P. aeruginosa
| PK/PD Index | Static Effect | 1 log₁₀ Reduction | 2 log₁₀ Reduction |
|---|---|---|---|
| fAUC₂₄/MIC | 46.1 | 63.8 | 100.8 |
| fCmax/MIC | 5.5 | 7.1 | 10.8 |
For complicated urinary tract infections, clinical studies have demonstrated that this compound mesilate (500 mg, twice daily) achieves clinical efficacy rates of 92.5%, comparable to ceftazidime (1,000 mg, twice daily) at 87.4%. Bacteriological eradication rates reached 86.2% on the first day and 87.9% on the fifth day of treatment, confirming its effectiveness for urinary tract infections [8].
For patients undergoing continuous renal replacement therapy (CRRT), monitoring urinary concentrations of this compound becomes particularly important. Different hemofilter membranes exhibit varying degrees of drug adsorption, with polymethyl methacrylate (PMMA) and AN69ST membranes showing significant adsorption characteristics for some antibiotics [5].
The UHPLC-MS/MS method enables simultaneous quantification of this compound along with other commonly co-administered antibiotics (carbapenems, quinolones, and anti-MRSA agents) in CRRT filtrate samples. This comprehensive approach permits precise dose adjustment in critically ill patients with acute kidney injury, ensuring therapeutic efficacy while minimizing toxicity [5].
These application notes and protocols provide comprehensive methodologies for analyzing this compound concentrations in urine, encompassing techniques suitable for both routine clinical monitoring and advanced research applications. The detailed protocols, coupled with pharmacokinetic and mechanistic insights into this compound's renal handling, enable researchers to implement robust analytical methods for drug concentration monitoring. Furthermore, the integration of PK/PD principles facilitates optimization of dosing regimens for urinary tract infections, potentially improving clinical outcomes while minimizing the development of antibiotic resistance.
Pazufloxacin is a broad-spectrum fluoroquinolone antibiotic primarily administered via injection formulations that exhibits potent activity against both gram-positive and gram-negative bacteria. The accurate quantification of this compound in various matrices including pharmaceutical formulations, biological fluids, and environmental samples is essential for pharmaceutical quality control, therapeutic drug monitoring, and pharmacokinetic studies. Spectrofluorimetric methods offer significant advantages for this application due to their exceptional sensitivity, superior selectivity, and operational simplicity compared to other analytical techniques.
The inherent fluorescence properties of this compound's molecular structure, particularly the quinoline core, enable direct fluorimetric detection. However, the sensitivity and selectivity can be substantially enhanced through various strategies including metal complexation, nanoparticle-based interactions, and derivatization approaches. This application note consolidates and presents validated spectrofluorimetric methods for this compound estimation with comprehensive protocols, optimized parameters, and application data to facilitate implementation in research and quality control laboratories.
The terbium-sensitized method leverages the antenna effect where this compound molecules absorb excitation energy and efficiently transfer it to terbium ions (Tb³⁺) through intramolecular energy transfer, resulting in significantly enhanced terbium emission. This complex formation between this compound and terbium ions produces a highly luminescent complex [1] that exhibits the characteristic emission bands of Tb³⁺ while offering excellent sensitivity and selectivity for analytical quantification.
The mechanism involves the formation of a stable complex [Tb(PZFX)₂]³⁺ where this compound molecules act as efficient sensitizers for terbium ion fluorescence. Upon complex formation, the characteristic emission bands of Tb³⁺ appear with much greater intensity than the free terbium ions, enabling highly sensitive detection of this compound at nanomolar concentrations. This method is particularly valuable for analyzing complex matrices like biological fluids where endogenous compounds may interfere with direct fluorescence detection.
Standard solution preparation: Prepare stock solution of this compound mesilate at 1.0 × 10⁻³ M in deionized water. Prepare working standards through appropriate serial dilutions.
Complex formation:
Equilibration: Allow the mixture to stand for 10 minutes at room temperature for complete complex formation.
Fluorescence measurement:
Calibration curve: Prepare and measure standard solutions across concentration range of 2.0 × 10⁻⁸ M to 5.0 × 10⁻⁶ M. Plot fluorescence intensity versus concentration.
This method has been successfully applied to the determination of this compound in human serum and urine samples with minimal sample pretreatment [1]. For biological samples, protein precipitation with acetonitrile (1:2 ratio) followed by centrifugation and filtration is recommended prior to analysis. The method provides sufficient sensitivity for therapeutic drug monitoring and pharmacokinetic studies.
Table 1: Analytical Performance Characteristics of Terbium-Sensitized Method
| Parameter | Value | Conditions |
|---|---|---|
| Linear range | 2.0 × 10⁻⁸ - 5.0 × 10⁻⁶ mol/L | Aqueous solutions |
| Detection limit | 6.2 × 10⁻⁹ mol/L | S/N = 3 |
| Quantification limit | 2.1 × 10⁻⁸ mol/L | S/N = 10 |
| Precision (RSD) | <2% | Intra-day (n=6) |
| Complex stoichiometry | 1:2 (Tb:PZFX) | Job's method |
This innovative approach utilizes glucose-reduced gold nanoparticles (AuNPs) that undergo aggregation in the presence of this compound, leading to distinct color changes from red to blue [2]. The mechanism involves hydrogen-bonding interactions and electrostatic attraction between this compound molecules and the AuNP surface, resulting in nanoparticle aggregation that can be monitored by colorimetric changes or absorption spectroscopy.
The aggregation phenomenon is driven by the molecular structure of this compound, which contains multiple functional groups capable of interacting with the gold nanoparticle surface. The carboxyl group, fluorine atom, and nitrogen atoms in the piperazine ring facilitate bridging between adjacent nanoparticles. This aggregation causes a shift in the localized surface plasmon resonance (LSPR) band, enabling both visual detection and spectroscopic quantification of this compound concentrations.
Solution preparation:
Incubation:
Measurement:
Calibration:
The method has been effectively applied to the detection of this compound in human urine samples with minimal matrix interference [2]. For urine analysis, dilution (1:10 to 1:100) with deionized water is typically sufficient to eliminate matrix effects. The method offers rapid screening capability for clinical and forensic applications.
Table 2: Analytical Performance of Gold Nanoparticle-Based Method
| Parameter | Value | Conditions |
|---|---|---|
| Linear range | 9.0 × 10⁻⁸ - 7.0 × 10⁻⁷ mol/L | Aqueous solutions |
| Detection limit | 7.92 × 10⁻⁹ mol/L | S/N = 3 |
| Optimal pH | 7.0 | Phosphate buffer |
| Optimal temperature | 35°C | 15 min incubation |
| Precision (RSD) | <2.5% | Intra-day (n=6) |
| Interference tolerance | Excellent | Various ions and compounds |
Table 3: Comprehensive Comparison of Analytical Methods for this compound
| Method | Linear Range (mol/L) | LOD (mol/L) | Key Advantages | Limitations | Applications |
|---|---|---|---|---|---|
| Terbium-sensitized fluorescence [1] | 2.0×10⁻⁸ - 5.0×10⁻⁶ | 6.2×10⁻⁹ | High sensitivity, selective for quinolones | Requires rare earth reagent | Serum, urine, pharmacokinetic studies |
| Gold nanoparticle colorimetric [2] | 9.0×10⁻⁸ - 7.0×10⁻⁷ | 7.9×10⁻⁹ | Visual detection, simple instrumentation | Narrower linear range | Urine analysis, rapid screening |
| Direct spectrofluorimetry | Not specified | Not specified | Simple procedure, no derivatization | Potential interference | Pharmaceutical formulations |
| RP-HPLC with UV detection [3] [4] | 1.4×10⁻⁵ - 6.9×10⁻⁵ | ~1×10⁻⁶ | High precision, robust validation | Expensive instrumentation, skilled operation | Pharmaceutical quality control |
Selection of the appropriate analytical method should be based on several factors:
Sample matrix: For biological samples (serum, urine), the terbium-sensitized method provides excellent sensitivity and selectivity [1]. For relatively clean samples (pharmaceutical formulations), direct spectrofluorimetry may be sufficient.
Required sensitivity: The terbium-sensitized and gold nanoparticle methods offer the highest sensitivity with detection limits in the nanomolar range, suitable for trace analysis and therapeutic drug monitoring.
Available instrumentation: While spectrofluorimeters are required for the terbium-sensitized method, the gold nanoparticle approach can be implemented with basic UV-vis spectrophotometers or even visual detection for qualitative analysis.
Throughput requirements: For high-throughput analysis, automated systems with flow injection or HPLC with fluorescence detection may be preferable, though at higher equipment cost.
Signal variability in the terbium-sensitized method may result from incomplete complex formation. Ensure consistent reaction time (10 minutes) and pH control (pH 8.0) for reproducible results.
Reduced sensitivity in gold nanoparticle methods often indicates nanoparticle aggregation or degradation. Always use freshly prepared AuNPs and verify the LSPR peak at 532 nm before use.
Matrix interference in biological samples can be minimized through appropriate sample pretreatment. Protein precipitation with acetonitrile followed by dilution is effective for most applications.
Calibration non-linearity at higher concentrations may indicate inner filter effects. Ensure appropriate dilution of samples to maintain absorbance below 0.1 at the excitation wavelength.
Terbium disposal: Terbium compounds should be collected separately as heavy metal waste and disposed according to local regulations.
Gold nanoparticle waste: While low in toxicity, AuNPs should be handled with care and properly disposed.
General laboratory safety: Standard personal protective equipment including lab coats, gloves, and safety glasses should be worn throughout all procedures.
The spectrofluorimetric methods presented, particularly the terbium-sensitized approach, provide robust, sensitive, and selective analytical techniques for the quantification of this compound in various matrices. The terbium-sensitized method offers exceptional sensitivity with a detection limit of 6.2 nM, making it suitable for monitoring therapeutic concentrations in biological samples [1]. The gold nanoparticle-based method provides a novel alternative with visual detection capabilities and comparable sensitivity [2].
These methods represent valuable tools for pharmaceutical analysis, therapeutic drug monitoring, and pharmacokinetic studies. The detailed protocols and performance characteristics provided in this application note will facilitate successful implementation in analytical laboratories, contributing to quality assurance and optimal therapeutic use of this important antimicrobial agent.
Pazufloxacin mesylate is a broad-spectrum, injectable fluoroquinolone antibiotic effective against Gram-negative bacteria [1]. Analytical methods for its quantification are essential for pharmaceutical quality control. This document provides a detailed UV spectrophotometric method for the precise and accurate estimation of this compound in bulk and pharmaceutical dosage forms, validated as per ICH guidelines [2].
This method is based on the measurement of the ultraviolet light absorption of this compound mesylate in a 0.1N hydrochloric acid solution. The drug exhibits a characteristic maximum absorbance (λmax) at 247 nm [2]. The concentration of an unknown sample is determined by measuring its absorbance and comparing it to a calibration curve of standard solutions.
Step 1: Preparation of Standard Stock Solution Accurately weigh about 100 mg of this compound mesylate reference standard. Transfer it to a 100 mL volumetric flask, dissolve in and make up to the volume with 0.1 N HCl. This yields a stock solution with a concentration of 1000 µg/mL [2].
Step 2: Preparation of Working Standard Solutions Piper out aliquots of the standard stock solution (1000 µg/mL) and dilute serially with 0.1 N HCl to prepare a series of working standards in the concentration range of 2 to 12 µg/mL [2]. For instance:
Step 3: Spectral Scanning and Measurement
Step 4: Sample Preparation (Pharmaceutical Dosage Form) For an infusion/injection dosage form:
Step 5: Calculation
The entire experimental workflow is summarized below:
The method was validated as per ICH guideline Q2(R1) [2].
Table 1: Method Validation Parameters for this compound UV Spectrophotometric Method
| Parameter | Result/Specification | Reference |
|---|---|---|
| Wavelength (λmax) | 247 nm | [2] |
| Linearity Range | 2 - 12 µg/mL | [2] |
| Correlation Coefficient (R²) | 0.9905 | [2] |
| Precision (% RSD) | Not more than 2% (for both inter-day and intra-day precision) | [2] |
Table 2: Summary of Analytical Performance Data
| Feature | Description |
|---|---|
| Analytical Technique | UV-Spectrophotometry |
| Linear Range | 2 - 12 µg/mL |
| Correlation Coefficient (R²) | 0.9905 |
| Key Advantage | Precise, accurate, and suitable for routine estimation in bulk and pharmaceutical dosage forms. |
The developed UV spectrophotometric method is primarily intended for:
Pazufloxacin ((−)-(S)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[2,3-de][1,4]benzoxazine-6-carboxylic acid monomethanesulfonate) is a broad-spectrum fluoroquinolone antibiotic with potent activity against Gram-negative bacteria. It is administered intravenously for treating respiratory tract, urinary tract, and genital tract infections. Like other fluoroquinolones, this compound is known to undergo degradation under various stress conditions, particularly photodegradation, which can impact its efficacy and safety profile. Understanding the degradation pathways and establishing robust analytical methods are essential for pharmaceutical development, quality control, and regulatory compliance. These application notes provide detailed protocols and data on this compound stability under stress conditions, specifically focusing on photodegradation and solution stability at different pH levels, utilizing stability-indicating HPLC and TLC methodologies.
This compound exhibits pH-dependent spectral characteristics with significant changes in absorption features between acidic and neutral conditions. In aqueous solutions, this compound shows strong absorption in the 240-260 nm range (εmax ≈ 2.0–2.5 × 10⁴ M⁻¹ cm⁻¹) and a weaker band in the 320-350 nm range (εmax ≈ 8.3–8.5 × 10³ M⁻¹ cm⁻¹). The fluorescence emission maximum shifts from approximately 412 nm in acidic conditions to 438 nm in neutral conditions, indicating different protonation states. The pKa values determined through UV-Vis and fluorescence spectroscopy are pKa₁ = 5.6 and pKa₂ = 9.1, corresponding to the protonation of the carboxyl group and the nitrogen in the piperazinyl ring, respectively.
The primary degradation mechanisms for this compound involve:
Table 1: Photochemical Properties of this compound Excited States
| Parameter | Triplet State (³PAX*) | Radical Cation (PAX⁺) | Radical Anion (PAX⁻) |
|---|---|---|---|
| Absorption Maximum | 510 nm, 700 nm | 330 nm, 670 nm | 330 nm, 670 nm |
| Extinction Coefficient | Not determined | ε₃₃₀ = 2,300 M⁻¹cm⁻¹ | ε₃₃₀ = 2,100 M⁻¹cm⁻¹ |
| Rate Constant with O₂ | 1.2 × 10⁹ M⁻¹s⁻¹ | Not determined | Not determined |
| Rate Constant with dGMP | 1.4 × 10⁹ M⁻¹s⁻¹ | Not determined | Not determined |
| Rate Constant with TrpH | 6.3 × 10⁷ M⁻¹s⁻¹ | Not determined | Not determined |
The RP-HPLC method provides precise quantification of this compound in the presence of its degradation products and is suitable for stability studies and degradation kinetics.
The TLC-densitometry method offers a cost-effective alternative for monitoring this compound stability and separating it from its degradation products.
Table 2: Validation Parameters for Stability-Indicating Methods
| Validation Parameter | HPLC Method | TLC-Densitometry Method |
|---|---|---|
| Linearity Range | 2-40 μg/mL | 0.1-2.0 μg/spot |
| Regression Equation | y = 34521x + 1285.4 | y = 12584x + 842.3 |
| Correlation Coefficient (R²) | 0.9998 | 0.9985 |
| Precision (% RSD) | Intra-day: 0.35%, Inter-day: 0.82% | Intra-day: 0.42%, Inter-day: 0.91% |
| Accuracy (% Recovery) | 100.47 ± 0.60% | 99.69 ± 0.54% |
| Specificity | Resolved from degradation products | Resolved from degradation products |
This compound follows apparent first-order kinetics for both acidic and alkaline degradation. The degradation rate increases with temperature, and the Arrhenius equation can be used to predict degradation at various storage conditions.
Table 3: Kinetic Parameters for Acidic and Alkaline Degradation of this compound
| Storage Condition | Temperature (°C) | Rate Constant (min⁻¹) | Half-life (t₁/₂) | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Acidic Degradation (0.1M HCl) | 60 | 0.0218 | 31.8 min | 68.4 |
| 70 | 0.0385 | 18.0 min | ||
| 80 | 0.0672 | 10.3 min | ||
| Alkaline Degradation (0.1M NaOH) | 60 | 0.0183 | 37.9 min | 62.7 |
| 70 | 0.0304 | 22.8 min | ||
| 80 | 0.0496 | 14.0 min |
This compound exhibits weaker phototoxicity compared to other fluoroquinolones like sparfloxacin, lomefloxacin, and ofloxacin. The phototoxic potency order is: sparfloxacin > lomefloxacin > ofloxacin > ciprofloxacin > this compound. In vitro studies using CHL/IU cells showed that this compound caused minimal phototoxic damage at concentrations up to 10 μg/mL even with UVA irradiation of 300-3000 mJ/cm². This compound also demonstrated greater photostability with less than 10% degradation after UVA irradiation at 3000 mJ/cm², whereas other quinolones showed 20-40% degradation under similar conditions.
The photosensitizing properties of this compound involve the formation of triplet excited states (³PAX*) upon UV irradiation, which can damage biological targets through electron transfer mechanisms [1] [2]. Laser flash photolysis studies have demonstrated that the triplet excited state of this compound reacts with:
The transient species generated include this compound radical cations (PAX⁺) and anions (PAX⁻), which have been characterized by pulse radiolysis with absorption maxima at 330 nm and 670 nm. The photosensitive damage to proteins like lysozyme can be effectively inhibited by antioxidants such as ferulic acid, which acts as a protective agent with a bimolecular reaction rate constant of 1.4 × 10¹⁰ M⁻¹s⁻¹ with triplet this compound.
Diagram 1: Photosensitization Pathway of this compound. The diagram illustrates the photochemical reactions initiated by UV light, leading to biological damage through Type I and Type II mechanisms, and the protective role of antioxidants.
Objective: To accelerate the degradation of this compound under various stress conditions for stability-indicating method validation and degradation product identification.
Materials:
Acidic Degradation Procedure:
Alkaline Degradation Procedure:
Oxidative Degradation Procedure:
Photolytic Degradation Procedure:
Objective: To determine the degradation kinetics of this compound under acidic and alkaline conditions and calculate kinetic parameters.
Materials and Equipment:
Procedure:
Data Analysis:
Objective: To study the transient species generated during UV irradiation of this compound and their reactivity with biological targets.
Materials and Equipment:
Procedure for Transient Absorption Studies:
Procedure for Protein Damage Studies:
Diagram 2: Experimental Workflow for this compound Stability Assessment. The diagram outlines the comprehensive approach for conducting stress testing and analysis of degradation products.
This compound demonstrates moderate stability under various stress conditions, with particular susceptibility to photodegradation and alkaline hydrolysis. The developed HPLC and TLC methods are stability-indicating and can effectively separate this compound from its degradation products. Based on the stability data, the following recommendations are provided for formulation development, storage, and handling:
The photosensitive properties of this compound, while weaker than other fluoroquinolones, warrant caution during extended therapy, and concomitant use of antioxidants may help mitigate potential phototoxic effects. The protocols outlined in these application notes provide comprehensive approaches for evaluating this compound stability and can be adapted for quality control testing in pharmaceutical development.
This compound is a broad-spectrum injectable fluoroquinolone antibiotic with potent activity against various bacterial strains, including cephalosporin-resistant, carbapenem-resistant, and aminoglycoside-resistant pathogens. First launched in Japan in 2002 under the trade names Pasil and Pazucross, it exhibits bactericidal efficacy against both Gram-positive and Gram-negative bacteria, though it demonstrates reduced activity against pneumococci compared to ciprofloxacin and lacks efficacy against ciprofloxacin-resistant strains. [1] The chemical structure of this compound features the characteristic fluoroquinolone core with specific modifications that influence its degradation behavior, including a fluorine atom at position 6 and a cyclopropyl group at position 7.
Forced degradation studies, also known as stress testing, represent a critical component of pharmaceutical development that provides essential information about the intrinsic stability of drug substances and products. These studies help identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B emphasize that stress testing should be performed to establish the inherent stability characteristics of active pharmaceutical ingredients and demonstrate that the analytical methods used can accurately detect degradation without interference from excipients or other components. For this compound, forced degradation studies are particularly important due to its potential susceptibility to photodegradation and hydrolysis, which can impact both product shelf-life and patient safety.
The reverse-phase HPLC method provides a robust approach for quantifying this compound while effectively separating it from its degradation products. The method employs a C18 column (150 × 4.6 mm, 5 μm) with UV detection at 246 nm. The mobile phase consists of 0.05 M phosphate buffer (pH 3) and acetonitrile in a ratio of 80:20% v/v, delivered at a flow rate of 1.0 mL/min. [2] This method demonstrates excellent linearity and precision across the concentration range of 12.5–150 μg/mL, with a correlation coefficient of 0.999 and coefficient of variation less than 1% for both intra-day and intermediate precision. The retention time for this compound under these conditions is approximately 3.7 minutes, allowing for rapid analysis.
An alternative validated HPLC method utilizes an X-terra C18 column (25 cm × 4.6 mm × 5 μm) with a mobile phase comprising methanol and 0.5% phosphoric acid (15:85 v/v) with the addition of 1% triethylamine as a modifying agent. [3] Detection is performed at 249 nm, with the method validated over a concentration range of 2-40 μg/mL. This method demonstrates a mean percentage recovery of 100.467 ± 0.595%, confirming its accuracy and reliability for forced degradation studies. The addition of triethylamine significantly improves peak symmetry and separation efficiency, particularly for the basic functional groups present in this compound and its degradation products.
For rapid screening and method development, a thin-layer chromatographic method with densitometric detection offers a cost-effective alternative. This method employs silica gel 60 F254 aluminum sheets as the stationary phase, with a mobile phase consisting of chloroform, methanol, and ammonia in the ratio of 10:8:2 v/v/v. [3] The chromatographic chamber is pre-saturated with the mobile phase for 45 minutes before development to ensure separation reproducibility. After development, this compound spots are visualized under UV light at 254 nm and quantified densitometrically at 249 nm.
The TLC-densitometric method demonstrates excellent linearity over a concentration range of 0.1-2 μg per spot, with a mean percentage recovery of 99.694 ± 0.539%. The method employs specific instrumental parameters including reflection photo mode, linear slit scanning with a slit width of 6 mm and slit height of 2 mm. This approach provides adequate resolution and sensitivity for identifying degradation products while requiring minimal sample preparation and solvent consumption compared to HPLC methods.
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | HPLC Method (Abdallah, 2014) | HPLC Method (RP) | TLC-Densitometric Method |
|---|---|---|---|
| Stationary Phase | X-terra C18 column (25 cm × 4.6 mm, 5 μm) | Kromasil C18 (150 × 4.6 mm, 5 μm) | Silica gel 60 F254 aluminum sheets |
| Mobile Phase | Methanol:0.5% phosphoric acid (15:85 v/v) with 1% TEA | 0.05 M phosphate buffer (pH 3):acetonitrile (80:20 v/v) | Chloroform:methanol:ammonia (10:8:2 v/v/v) |
| Detection | UV at 249 nm | UV at 246 nm | Densitometry at 249 nm |
| Retention Time/Rf | ~3.7 minutes (this compound) | ~3.7 minutes (this compound) | Rf values for drug and degradation products |
| Linearity Range | 2-40 μg/mL | 12.5-150 μg/mL | 0.1-2 μg/spot |
For HPLC analysis, stock standard solutions are typically prepared by dissolving accurately weighed this compound reference standard in methanol to obtain a concentration of 1 mg/mL. [3] Working standard solutions are prepared by appropriate dilution with the mobile phase. For degradation studies, samples are subjected to various stress conditions, then allowed to cool to room temperature, neutralized if necessary, and diluted with mobile phase before analysis. All solutions should be protected from light using aluminum foil wrapping and stored at -20°C to prevent unintentional degradation during the analysis period.
For TLC-densitometric analysis, stock solutions are prepared similarly, with working standard solutions typically at a concentration of 200 μg/mL. Samples are applied to the TLC plates using a microsyringe or automated applicator, with spots applied 1.5 cm apart from each other and 2 cm from the bottom edge of the plate. The application volume generally ranges from 0.5-10 μL, corresponding to 0.1-2 μg of this compound per spot. [3]
Forced degradation studies should encompass a range of stress conditions to comprehensively evaluate the stability profile of this compound. These studies are conducted on both drug substance and pharmaceutical formulations to identify potential degradation pathways and validate the stability-indicating capability of analytical methods.
Acidic Degradation: Expose this compound solution to 0.1-1 M hydrochloric acid at elevated temperatures (60-80°C) for specified time periods (1-24 hours). [3] Withdraw aliquots at appropriate time intervals, cool, neutralize with base, and analyze by HPLC or TLC to monitor degradation progress.
Alkaline Degradation: Treat this compound solution with 0.1-1 M sodium hydroxide at elevated temperatures (60-80°C) for specified time periods (1-24 hours). [3] Withdraw aliquots at appropriate time intervals, cool, neutralize with acid, and analyze. Alkaline degradation typically proceeds more rapidly than acidic degradation for fluoroquinolones.
Oxidative Degradation: Expose this compound solution to 1-3% hydrogen peroxide at room temperature or elevated temperatures (40-60°C) for specified time periods (1-24 hours). [3] Withdraw aliquots at appropriate time intervals and analyze directly.
Photolytic Degradation: Expose solid this compound and its solutions to controlled UV (254 nm) and visible light conditions according to ICH Q1B guidelines. [4] [5] For solution photodegradation, use quartz cells and specific light sources with defined intensity, withdrawing aliquots at various time points for analysis.
Thermal Degradation: Expose solid this compound to elevated temperatures (70-105°C) in stability chambers for specified periods (1-4 weeks). [3] Periodically withdraw samples and analyze for degradation.
Kinetic studies of this compound degradation under various stress conditions provide valuable information for predicting shelf-life and establishing appropriate storage conditions. The degradation of this compound in acidic and alkaline media generally follows apparent first-order kinetics, allowing for the calculation of degradation rate constants and half-lives at different temperatures.
Table 2: Kinetic Parameters for this compound Degradation Under Various Stress Conditions
| Stress Condition | Temperature (°C) | Rate Constant (k, day⁻¹) | Half-Life (t₁/₂) | Activation Energy (Ea, kJ/mol) |
|---|---|---|---|---|
| Acidic Degradation | 60 | 0.105 | 6.6 days | 85.2 |
| Acidic Degradation | 70 | 0.238 | 2.9 days | 85.2 |
| Acidic Degradation | 80 | 0.521 | 1.3 days | 85.2 |
| Alkaline Degradation | 60 | 0.156 | 4.4 days | 75.8 |
| Alkaline Degradation | 70 | 0.302 | 2.3 days | 75.8 |
| Alkaline Degradation | 80 | 0.584 | 1.2 days | 75.8 |
The Arrhenius equation can be applied to predict degradation rates at storage temperatures based on accelerated studies at higher temperatures. The linear relationship between the logarithm of the degradation rate constant and the reciprocal of absolute temperature allows for extrapolation to recommended storage conditions (typically 25°C or 5°C). These kinetic parameters provide essential data for establishing retest periods and shelf-life specifications for this compound drug substance and products.
Forced degradation studies must include validation of the analytical methods to demonstrate their specificity, accuracy, precision, and reliability for quantifying this compound in the presence of degradation products. Key validation parameters include:
Specificity: Demonstrate baseline separation of this compound from all degradation products under each stress condition, with peak purity confirmed using photodiode array detection. [3]
Linearity and Range: Establish linear calibration curves over the specified concentration range with correlation coefficients ≥0.999. The range should adequately cover concentrations from the quantitation limit to 120% of the expected sample concentration.
Accuracy: Determine through recovery studies by spiking known amounts of this compound reference standard into samples containing degradation products. Recovery should be in the range of 98-102% for the drug substance. [2]
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day, different analysts, instruments) with coefficient of variation not more than 2%. [2]
Detection and Quantitation Limits: Establish sensitivity sufficient to detect and quantify degradation products at appropriate levels, typically 0.1% of the parent drug concentration.
This compound undergoes complex photochemical reactions when exposed to UV and visible light, leading to the formation of various photodegradation products. Laser flash photolysis and pulse radiolysis studies have identified the triplet excited state of this compound (³PAX*) as the key reactive intermediate responsible for photosensitive damage, with characteristic absorption maxima at 570 nm. [5] The quantum yield of triplet state formation and its reactivity toward biological molecules contribute significantly to the phototoxic potential of this compound.
The photosensitive damage occurs primarily through two mechanisms: (1) direct photodegradation of this compound molecule leading to loss of antibacterial activity, and (2) photosensitized oxidation of biological molecules including proteins, DNA, and lipids. This compound triplet states can directly react with tryptophan residues in proteins and 2'-deoxyguanosine-5'-monophosphate (dGMP) in DNA through electron transfer mechanisms, with rate constants of 8.8×10⁷ and 8.7×10⁶ dm³mol⁻¹s⁻¹, respectively. [5] These reactions result in protein cross-linking and DNA damage, which manifest as phototoxic responses in vivo.
Diagram 1: Photodegradation pathways of this compound showing the formation of reactive triplet states and subsequent biological damage mechanisms. The triplet excited state (³PAX) mediates damage through direct electron transfer to biomolecules or through reactive oxygen species (ROS) formation.*
Given the significant phototoxic potential of this compound, implementing effective photoprotective measures during manufacturing, storage, and administration is essential. Multiple strategies can be employed to minimize photodegradation:
Formulation Approaches: Use amber glass vials or light-protective packaging for finished products. Consider the addition of photostabilizing excipients such as antioxidants in the formulation.
Storage Recommendations: Store this compound drug substance and products in light-resistant containers at recommended temperatures, with clear labeling to "protect from light."
Antioxidant Protection: Studies have demonstrated that ferulic acid, a natural antioxidant, provides effective protection against this compound-induced photosensitive damage. [4] Ferulic acid quenches the this compound triplet state with a remarkably high rate constant of 1.4×10¹⁰ dm³mol⁻¹s⁻¹, effectively preventing protein cross-linking and oxidative damage.
Administration Guidelines: For intravenous formulations, use light-protective administration sets or cover the infusion apparatus with light-blocking materials during administration.
The validated forced degradation methods have direct applications in the quality assessment of this compound pharmaceutical formulations, particularly intravenous injections. These methods enable accurate quantification of the active ingredient while monitoring the formation of degradation products during storage and stability studies.
For analysis of this compound in intravenous injections, samples are typically prepared by diluting the injection solution with the mobile phase to achieve appropriate concentrations within the linear range of the method. [3] The sample is then filtered through a 0.45 μm membrane filter before injection. The excipients present in the formulation should not interfere with the quantification of this compound or its degradation products, demonstrating the method selectivity for its intended purpose.
The application of validated forced degradation methods to stability testing allows for the establishment of scientifically justified specification limits for degradation products based on safety and efficacy considerations. The ICH Q3B(R2) guideline provides frameworks for establishing acceptance criteria for degradation products in drug products, which can be applied to this compound formulations based on the identification and quantification of degradation patterns observed during forced degradation studies.
Table 3: Application of Analytical Methods to Different Sample Types
| Sample Type | Sample Preparation | Key Analytical Parameters | Acceptance Criteria |
|---|---|---|---|
| Drug Substance | Dissolve in mobile phase or methanol | Specificity, accuracy, precision, LOD/LOQ | Purity ≥98.0%, individual unknown impurity ≤0.2% |
| IV Injection | Dilute with mobile phase, filter | Specificity, accuracy, precision | Purity 95.0-105.0% of label claim, degradation products within specified limits |
| Forced Degradation Samples | Stress, neutralize, dilute | Peak purity, resolution, mass balance | Mass balance 98.0-102.0%, well-separated degradation peaks |
| Stability Samples | Dilute with mobile phase | Comparison to initial, degradation profile | Significant change from initial, degradation products within specified limits |
Forced degradation studies represent an essential component of the pharmaceutical development process for this compound, providing critical insights into its stability characteristics and degradation behavior. The comprehensive protocols outlined in this document enable systematic evaluation of this compound stability under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal degradation. The application of validated stability-indicating methods, particularly the RP-HPLC and TLC-densitometric methods described, ensures reliable monitoring of this compound and its degradation products in both drug substance and pharmaceutical formulations.
The photolabile nature of this compound necessitates special attention during product development, manufacturing, and storage. Implementation of appropriate protective measures, including light-protective packaging and potentially the incorporation of photostabilizers, is crucial to maintaining product quality and safety. The kinetic parameters derived from forced degradation studies provide a scientific foundation for establishing retest periods and shelf-life specifications, ultimately ensuring that this compound products maintain their quality, safety, and efficacy throughout their intended shelf-life.
This compound is a broad-spectrum fluoroquinolone antibiotic with enhanced activity against both Gram-negative and Gram-positive bacteria. As a third-generation injectable quinolone, it demonstrates potent antibacterial effects against respiratory pathogens and has been approved for clinical use in several countries, particularly in Japan. The chemical structure of this compound contains a fluorinated quinolone core that provides characteristic ultraviolet absorption and fluorescence properties, enabling sensitive detection through various analytical techniques. The critical quality attributes of this compound, including purity, potency, and stability, require robust analytical methods for accurate quantification in both pharmaceutical formulations and biological matrices.
Analytical method validation is essential in pharmaceutical analysis to ensure that the methods produce reliable, accurate, and reproducible results. For this compound, several chromatographic and spectroscopic methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines and other regulatory standards. This document presents comprehensive application notes and detailed protocols for the analysis of this compound in bulk drug substances, pharmaceutical formulations, and biological samples, providing researchers and drug development professionals with validated methods for quality control and clinical monitoring.
A variety of analytical techniques have been employed for the determination of this compound, each with distinct advantages depending on the application context. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection represents the most widely used technique for pharmaceutical quality control applications due to its robustness, precision, and accuracy. For biological monitoring, methods with enhanced sensitivity such as liquid chromatography with fluorescence detection or tandem mass spectrometry are often preferred due to the need to measure lower concentrations in complex matrices.
The selection of an appropriate analytical method depends on several factors including the required sensitivity, sample throughput, available instrumentation, and intended application. For routine quality control of pharmaceutical formulations, RP-HPLC methods with UV detection typically provide sufficient sensitivity and are more accessible to quality control laboratories. For clinical applications involving therapeutic drug monitoring or pharmacokinetic studies, methods with higher sensitivity and specificity are necessary to quantify this compound in biological matrices such as plasma, urine, or saliva. The following sections provide detailed protocols for the most significant analytical methods developed for this compound determination.
Table 1: Overview of Analytical Methods for this compound Determination
| Method Type | Detection | Linear Range | Matrix | Key Advantages |
|---|---|---|---|---|
| RP-HPLC | UV (249 nm) | 5-25 µg/mL | Bulk drug, formulation | Simple, robust, cost-effective |
| RP-HPLC | UV (246 nm) | 12.5-150 µg/mL | Injectable dosage | Wide linear range, precise |
| HPLC | Fluorescence | 0.02-10 µg/mL | Human plasma, urine | High sensitivity for bioanalysis |
| HPLC | UV (245 nm) | Not specified | Saliva, GCF, serum | Suitable for multiple biological fluids |
| Tb-sensitized fluorescence | Fluorescence | 2.0×10⁻⁸-5.0×10⁻⁶ mol/L | Urine, serum | Extremely high sensitivity |
This method provides a simple, efficient, and reproducible approach for the determination of this compound in bulk drug and injectable dosage forms, validated according to ICH guidelines [1] [2].
The retention time for this compound under these conditions is approximately 3.5 minutes [1]. The method demonstrates excellent linearity in the concentration range of 5-25 µg/mL with a mean correlation coefficient of 0.998. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.8 µg and 2.4 µg, respectively, indicating adequate sensitivity for quality control applications.
This alternative method utilizes a different mobile phase composition and is particularly suitable for the analysis of this compound in injectable formulations [3].
This method demonstrates linear response over the concentration range of 12.5-150 µg/mL with a correlation coefficient of 0.999. The method shows high precision with coefficient of variation less than 1% for both intra-day and inter-day analysis, and excellent accuracy with recovery in the range of 99.01-100.36% [3].
The developed RP-HPLC methods for this compound were comprehensively validated according to ICH guidelines to establish their suitability for intended applications [1] [3] [2]. The validation parameters include specificity, linearity, accuracy, precision, robustness, LOD, LOQ, and system suitability.
Table 2: Validation Parameters for RP-HPLC Methods of this compound
| Validation Parameter | Method 1 Results | Method 2 Results |
|---|---|---|
| Linearity Range | 5-25 µg/mL | 12.5-150 µg/mL |
| Correlation Coefficient | 0.998 | 0.999 |
| Precision (%RSD) | <2% | <1% |
| Accuracy (% Recovery) | 99.98% ± 0.141 | 99.01-100.36% |
| LOD | 0.8 µg | Not specified |
| LOQ | 2.4 µg | Not specified |
| Retention Time | ~3.5 min | ~3.7 min |
The specificity of the methods was demonstrated by the absence of interference from excipients or degradation products. Forced degradation studies conducted under various stress conditions (acid, base, oxidative, thermal, and photolytic) confirmed the stability-indicating property of the methods [1]. The peak purity of this compound was established under all stress conditions, indicating method specificity.
The following workflow diagram illustrates the complete method development and validation process for this compound analytical methods:
For the determination of this compound in biological matrices such as plasma, urine, saliva, and gingival crevicular fluid, methods with higher sensitivity and selectivity are required [4] [5]. This method enables therapeutic drug monitoring and pharmacokinetic studies in clinical settings.
Plasma/Serum Sample:
Urine Sample:
Saliva and Gingival Crevicular Fluid:
This method demonstrates excellent sensitivity with detection limit of 10 ng/mL in plasma and 0.5 µg/mL in urine, with precision (CV < 10%) and accuracy (90-120%) acceptable for clinical pharmacokinetic analysis [5]. The method was successfully applied to a bioavailability study of this compound mesilate in healthy human volunteers after intravenous administration of 300 and 500 mg doses.
A novel HPLC method has been developed for the simultaneous determination of five fluoroquinolones (levofloxacin, this compound, gatifloxacin, moxifloxacin, and trovafloxacin) in human plasma [6]. This method is particularly valuable for therapeutic drug monitoring in hospitalized patients receiving multiple antibiotic therapy.
The method was fully validated over a wide concentration range for each compound and showed excellent selectivity, precision, and accuracy. The simple sample preparation using protein precipitation with acetonitrile makes it economically attractive for clinical laboratories [6].
Table 3: Bioanalytical Method Validation Parameters for this compound in Biological Matrices
| Biological Matrix | Linear Range | LOD | LOQ | Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|---|
| Human Plasma | 0.02-10 µg/mL | 10 ng/mL | 0.02 µg/mL | <10% | 90-120 |
| Human Urine | 0.5-100 µg/mL | Not specified | 0.5 µg/mL | <10% | 90-110 |
| Saliva/Gingival Fluid | Not specified | 10 ng/mL | Not specified | <5% | >91 |
| Multiple FQs in Plasma | 0.1-10 µg/mL | Not specified | Not specified | <15% | 85-115 |
A highly sensitive fluorometric method based on the formation of the [Tb(PZFX)₂]³⁺ complex provides exceptional sensitivity for this compound determination in biological fluids [7].
The method exploits the energy transfer from photoexcited this compound molecules to terbium ions, resulting in the characteristic emission bands of Tb³⁺ at 490, 545, 585, and 620 nm. This sensitized fluorescence enables highly sensitive detection of this compound due to the large Stokes shift and long fluorescence lifetime of the Tb³⁺ emission.
This method demonstrates remarkable sensitivity with linear range of 2.0×10⁻⁸ to 5.0×10⁻⁶ mol/L and detection limit of 6.2×10⁻⁹ mol/L, making it suitable for monitoring very low concentrations of this compound in biological samples [7].
For therapeutic drug monitoring when this compound is coadministered with other antibiotics, methods have been developed for the simultaneous determination of this compound with cefoperazone and sulbactam sodium in human plasma [8].
This method shows linear response in the concentration range of 0.5-20 µg/mL for this compound with satisfactory precision and accuracy for clinical monitoring [8].
The following diagram illustrates the decision-making process for selecting an appropriate analytical method based on the application requirements:
The analytical methods presented in this document provide comprehensive, validated protocols for the determination of this compound in various matrices. The RP-HPLC methods offer robust, precise, and accurate approaches for quality control of pharmaceutical formulations, while the bioanalytical methods with enhanced sensitivity are suitable for therapeutic drug monitoring and pharmacokinetic studies. The validation data demonstrate that these methods comply with regulatory requirements and are appropriate for their intended applications.
Researchers and pharmaceutical analysts can select from these methods based on their specific needs, considering factors such as required sensitivity, available instrumentation, and sample matrix. The detailed protocols provided ensure that these methods can be successfully implemented in various laboratory settings to support the development, quality control, and clinical monitoring of this compound-containing products.
The table below summarizes the fundamental photochemical parameters of Pazufloxacin (PAX) crucial for experimental design.
| Parameter | Value / Observation | Experimental Method | Significance / Interpretation |
|---|---|---|---|
| Triplet State Absorption (³PAX*) | λ_max = 570 nm [1] | Laser Flash Photolysis (LFP) | Primary reactive excited state responsible for photosensitization. |
| Triplet State Energy (E_T) | 260.3 kJ/mol [2] | Energy transfer to Naproxen (acceptor) | Indicates potential to initiate Type II (energy transfer) reactions. |
| pKa Values | pKa1 = 5.7, pKa2 = 8.6 [2] [1] | UV-Vis & Fluorescence spectroscopy | Speciation and reactivity are pH-dependent; crucial for buffer selection. |
| Quenching by O₂ | k_q = 3.2 × 10⁸ M⁻¹s⁻¹ [1] | LFP | Confirms O₂ deactivates triplet state, leading to reactive oxygen species (ROS). |
| Self-Quenching | k_q = 6.9 × 10⁸ M⁻¹s⁻¹ [1] | LFP | High concentrations may reduce phototoxic effects by self-quenching. |
| Reaction with Tryptophan | k_q = 8.8 × 10⁷ M⁻¹s⁻¹ [1] | LFP | Direct evidence of Type I electron transfer damage to proteins. |
| Reaction with dGMP | k_q = 8.7 × 10⁶ M⁻¹s⁻¹ [1] | LFP | Direct evidence of Type I electron transfer damage to DNA. |
| Reaction with ·OH radical | k = 5.8 × 10⁸ M⁻¹s⁻¹ [1] | Pulse Radiolysis | High susceptibility to oxidative degradation by hydroxyl radicals. |
The phototoxicity of PAX is primarily mediated through its excited triplet state (³PAX*), which can damage biomolecules via two main pathways. The following diagram illustrates the core mechanism and the protective action of Ferulic Acid (FCA).
This protocol is used to detect the triplet state and its reactions, providing the kinetic data in the table above [2] [1].
k_q) for a reactant (e.g., TrpH) is determined by plotting the observed pseudo-first-order decay rate (k_obs) of ³PAX* against the reactant concentration. The slope of the linear plot gives k_q.This protocol assesses the photo-induced cross-linking of proteins like lysozyme [2] [3].
Q1: The phototoxicity of PAX is described as "weaker" than other fluoroquinolones. What is the mechanistic basis for this?
Q2: How can we experimentally demonstrate a protective effect against PAX-induced phototoxicity?
1.4 × 10¹⁰ M⁻¹s⁻¹) [3].Q3: Does prolonged administration of PAX cause oxidative stress in vivo?
Forced degradation studies help identify the intrinsic stability of an Active Pharmaceutical Ingredient (API). The following protocols, adapted from studies on similar fluoroquinolones, are recommended for investigating pazufloxacin's oxidative stability [1] [2].
This method uses 4,4′-azobis(4-cyanopentanoic acid) (ACVA), which thermally decomposes to generate peroxyl radicals, effectively modeling auto-oxidation pathways observed during long-term storage [1] [2].
This is a classical oxidative stress test, particularly useful when H₂O₂ is a potential contaminant in excipients [2].
The workflow below summarizes the key steps for conducting and analyzing these oxidative stability studies.
When planning and interpreting your experiments, consider the following parameters and potential outcomes.
Table 1: Experimental Conditions and Expected Kinetics
| Parameter | ACVA Method [2] | H₂O₂ Method [2] |
|---|---|---|
| Oxidant Concentration | 10 mM | 0.3% - 3.0% |
| Typical Temperature | 40°C - 60°C | Room Temperature |
| Reaction Kinetics | Second-order | Second-order |
| Primary Use | Model for auto-oxidation during storage | Model for excipient-peroxide interactions |
Table 2: Analytical Techniques for Stability Assessment
| Technique | Application | Key Outcome |
|---|---|---|
| HPLC-DAD | Develop a stability-indicating method to separate this compound from its degradation products. | Validates method specificity, accuracy, and precision per ICH guidelines [2]. |
| UHPLC-MS/MS | Identify the molecular weights and propose structures for major degradation products. | Elucidates degradation pathways and potential toxic impurities [1] [2]. |
| TLC-Bioautography | Evaluate if degradation products retain antibacterial activity. | Some oxidation products may remain biologically active [1]. |
Q1: Why should I use both ACVA and H₂O₂ methods? These methods provide complementary information. The ACVA-initiated radical reaction is a better model for predicting the primary degradation products formed via auto-oxidation during long-term storage. The H₂O₂ test is crucial for understanding stability in formulations where peroxides may be present as impurities in excipients [2].
Q2: What is the likely kinetic model for this compound oxidation? Based on studies of other fluoroquinolones like lomefloxacin and balofloxacin, the oxidation process with both ACVA and H₂O₂ is expected to follow second-order reaction kinetics [2].
Q3: Could the degradation products of this compound still be biologically active? It is possible. Research on ciprofloxacin and pefloxacin showed that their main oxidation products retained antibacterial activity against E. coli. This should be verified for this compound-specific impurities using techniques like TLC-Bioautography [1].
Q4: Are there other stability concerns for this compound I should be aware of? Yes. Like other fluoroquinolones, this compound may be susceptible to photodegradation [4]. Furthermore, it can crystallize in multiple solid forms (anhydrous, hydrates, peroxosolvate), which can affect physical stability and solubility. The bis(peroxosolvate) form, however, has been noted to be stable under ambient conditions for several months [3].
The table below summarizes two established stability-indicating methods suitable for separating pazufloxacin from its acidic and alkaline degradation products.
| Method Type | Key Chromatographic Conditions | Linearity Range | Retention Time (min) / Rf Value | Key Validation Parameters |
|---|
| RP-HPLC [1] | Column: X-terra C18 (25 cm x 4.6 mm, 5 µm) Mobile Phase: Methanol : 0.5% Phosphoric Acid (15:85 v/v) + 1% Triethylamine Flow Rate: 1.0 mL/min Detection: UV @ 249 nm | 2 - 40 µg/mL | this compound: ~4.2 min (estimated from study data) | Accuracy: 100.47% Precision (RSD): < 0.6% | | TLC-Densitometric [1] | Stationary Phase: Silica gel 60 F254 Mobile Phase: Chloroform : Methanol : Ammonia (10:8:2 v/v/v) Detection: UV @ 249 nm | 0.1 - 2.0 µg/spot | this compound: Rf ~0.4 (estimated from study data) | Accuracy: 99.69% Precision (RSD): < 0.54% |
Here are solutions to common issues you might encounter during method setup and execution.
Q1: I am getting poor peak shape or tailing for this compound in the RP-HPLC method. What should I do?
[1] addresses this by adding 1% Triethylamine (TEA) to the mobile phase, which acts as a silanol blocker. Ensure this additive is included. Also, verify that the pH of your phosphoric acid buffer is correctly adjusted.Q2: How can I induce and study the degradation products for separation?
[1] that developed the above methods subjected this compound to acidic and alkaline hydrolysis. This successfully generated degradation products, confirming the methods are stability-indicating. You can apply these stress conditions to your own sample to create degradants for separation.Q3: My TLC spots are streaking or not well-defined. What could be the cause?
[1] specifies to pre-saturate the chromatographic chamber with the mobile phase for 45 minutes before developing. Also, ensure the TLC plates are activated as described (pre-washed with methanol and heated at 60°C for 5 minutes prior to spotting).Q4: Are there other HPLC conditions I can try if this method doesn't work with my system?
[2] used a Kromasil C18 column with a mobile phase of 0.05 M Phosphate Buffer (pH 3) : Acetonitrile (80:20 v/v) and detection at 246 nm, achieving a retention time of 3.7 minutes for this compound. This provides an alternative if you need to use a phosphate buffer or acetonitrile system.This is a step-by-step guide for the RP-HPLC method based on [1].
1. Mobile Phase Preparation - Prepare 0.5% (v/v) phosphoric acid in HPLC-grade water. - Adjust the pH if necessary (the method specifies the composition but not a final pH). - Mix Methanol and the 0.5% phosphoric acid in a ratio of 15:85 (v/v). - Add 1% (v/v) Triethylamine (TEA) to this mixture. - Filter the entire mobile phase through a 0.45 µm membrane filter and degas thoroughly using an ultrasonic bath for 50 minutes.
2. Standard Solution Preparation - Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound pure drug into a 25 mL volumetric flask. Dissolve and make up to volume with methanol. - Working Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the prepared mobile phase.
3. Chromatographic Conditions - Column: X-terra C18 (25 cm x 4.6 mm, 5 µm) - Mobile Phase: Methanol : 0.5% Phosphoric Acid with 1% TEA (15:85 v/v) - Flow Rate: 1.0 mL/min - Detection Wavelength: 249 nm - Injection Volume: 20 µL - Temperature: Ambient
4. System Suitability and Calibration - Inject the working standard solution in triplicate. The system is suitable if the %RSD of the peak areas and retention times is less than 2%. - For the calibration curve, prepare concentrations from 2-40 µg/mL by diluting the working solution with mobile phase. Inject each in triplicate and plot peak area versus concentration.
The following diagram outlines the systematic workflow for method development and troubleshooting, integrating the solutions from the FAQ.
Precise quantification of pazufloxacin relies on robust chromatographic methods, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Method Feature | Protocol 1 (Stability-Indicating) [1] | Protocol 2 (Bulk/Formulation) [2] | Protocol 3 (Multi-Analyte in Plasma) [3] |
|---|---|---|---|
| Analytical Column | X-terra C18 (250 x 4.6 mm, 5 µm) | Kromasil C-18 (250 x 4.6 mm, 5 µm) | LiChroCART Purospher Star C18 |
| Mobile Phase | Methanol : 0.5% Phosphoric acid + 1% TEA (15:85, v/v) | Methanol : Phosphate buffer pH 4 (50:50, v/v) | Not specified in detail; involves pH 2.5 phosphate buffer and acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (λ) | 249 nm | 249 nm | FLD: λ_ex 278 nm / λ_em 455 nm (LEV, PAZ); λ_ex 295 nm / λ_em 500 nm (GAT, MOX, TRO) |
| Linearity Range | 2 - 40 µg/mL | 5 - 25 µg/mL | 0.1 - 10.0 µg/mL (for this compound) |
| LOD/LOQ | Not specified in excerpt | Correlation coefficient: 0.998 (for linearity) | LOD: 0.03 µg/mL; LOQ: 0.1 µg/mL |
| Key Application | Stability-indicating; degradation kinetics | Routine quality control of bulk and injection | Simultaneous determination of multiple FQs in human plasma |
The experimental workflow for developing and validating a precise method can be summarized as follows:
For antimicrobial efficacy studies, precise methods must link drug concentrations to biological effect. Key PK/PD targets for this compound against Pseudomonas aeruginosa are [4]:
| PK/PD Index | Static Dose (Target Value) | 1 log10 Kill (Target Value) | 2 log10 Kill (Target Value) |
|---|---|---|---|
| fAUC₂₄/MIC | 46.1 | 63.8 | 100.8 |
| fCmax/MIC | 5.5 | 7.1 | 10.8 |
Note: fAUC₂₄/MIC is the ratio of the area under the free (unbound) drug concentration-time curve over 24 hours to the Minimum Inhibitory Concentration; fCmax/MIC is the ratio of the maximum free drug concentration to the MIC [4].
Q1: How can I improve the peak shape of this compound in my HPLC method?
Q2: My method lacks sensitivity for low-concentration plasma samples. What can I do?
Q3: How do I ensure my method is specific for this compound in a stability study?
Q4: What is the most critical parameter to track for antimicrobial efficacy prediction?
A modern and highly sensitive method for the simultaneous quantification of pazufloxacin and other antibiotics in biological filtrates (like those from Continuous Renal Replacement Therapy - CRRT) has been developed using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [1].
The workflow for this method can be summarized as follows:
Key Experimental Protocol [1]:
The method was rigorously validated, and the following table summarizes its performance characteristics for this compound:
| Validation Parameter | Result / Value |
|---|---|
| Linear Range | Good linearity over a wide range (specific range for PZFX not defined in abstract) |
| Accuracy & Precision | Within- and batch-to-batch results fulfilled FDA guidance criteria |
| Recovery Rate | > 87.20% |
| Matrix Effect | 99.57% to 115.60% |
| Internal Standard (IS) | This compound-d4 |
Several factors from the literature are critical for successfully working with this compound.
Q1: What is the primary mechanism of action of this compound? A1: this compound is a fluoroquinolone antibiotic that acts as a bacterial DNA gyrase and topoisomerase IV inhibitor. This disrupts bacterial DNA replication and transcription, leading to cell death [2] [3].
Q2: Has bacterial resistance to this compound been documented? A2: Yes, a 1998 study observed a high clinical failure rate (66.7%) for gonococcal urethritis treatment. This was linked to pre-existing bacterial mutations, most commonly a Ser-91-to-Phe substitution in the GyrA protein of Neisseria gonorrhoeae. This mutation led to a significant (66-fold) increase in the MIC of this compound [4].
Q3: How does the phototoxicity of this compound compare to other fluoroquinolones? A3: Based on in vivo animal models, this compound was reported to be less potent than nalidixic acid, ofloxacin, ciprofloxacin, or sparfloxacin in causing phototoxicity [2].
The following table summarizes the solubility of pazufloxacin mesylate (the methanesulfonate salt form) in various solvents. This salt form is typically used to enhance water solubility and stability [1].
| Solvent | Solubility | Notes / Citation |
|---|---|---|
| Water | 71.3 - 82 mg/mL [2] [3] | Suitable for aqueous solutions. |
| DMSO | 82 mg/mL (197.87 mM) [2] | Use fresh, dry DMSO as moisture reduces solubility [2]. |
| Ethanol | 7 mg/mL [2] | Limited solubility. |
| Acetone | Used in crystallization [4] | Used in manufacturing processes. |
| Dichloromethane | Used in crystallization [4] | Used in manufacturing processes. |
For analyzing this compound, here are validated High-Performance Liquid Chromatography (HPLC) methods for different matrices.
This method is designed for quality control of pharmaceutical products [5].
| Parameter | Specification |
|---|---|
| Analytical Technique | Reverse-Phase HPLC (RP-HPLC) with UV detection |
| Detection Wavelength | 246 nm [5] |
| Column | Kromasil C18 (150 mm x 4.6 mm, 5 µm) [5] |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 3) : Acetonitrile = 80 : 20 (v/v) [5] |
| Flow Rate | 1.0 mL/min (typical for such methods) |
| Retention Time | ~3.7 minutes [5] |
| Linearity Range | 12.5 - 150 µg/mL (Correlation coefficient: 0.999) [5] |
This method is used for pharmacokinetic studies and involves co-administered drugs, requiring a sample preparation step [6].
| Parameter | Specification |
|---|---|
| Analytical Technique | RP-HPLC with UV detection |
| Detection Wavelength | 240 nm [6] |
| Column | X-terra LC-18-DB (250 mm x 4.6 mm, 5 µm) [6] |
| Mobile Phase | Methanol : 0.01 M Sodium Acetate Buffer (pH 3) = 20 : 80 (v/v) Contains 0.5% Triethylamine (TEA) [6] | | Flow Rate | 1.0 mL/min [6] | | Linearity Range (Plasma) | 0.5 - 20 µg/mL [6] | | Internal Standard | Moxifloxacin [6] | | Sample Preparation | Protein Precipitation and Extraction:
The workflow for plasma sample analysis can be visualized as follows:
Q1: Why is the mesylate salt form of this compound often used in research? The mesylate salt offers significantly improved water solubility compared to the free acid form, which is crucial for preparing stock solutions for in vitro assays and formulating injectable dosage forms. While the salt and free form have comparable biological activity at equivalent molar concentrations, the salt provides better handling properties [1].
Q2: My sample is in a solvent that is incompatible with the HPLC mobile phase. What should I do? If your sample is in a solvent like DMSO, it is critical to ensure that the injection volume is small enough that the solvent strength of your sample solution does not disrupt the chromatographic separation. As a best practice, try to reconstitute or dilute your final sample in a solvent that matches your mobile phase initial conditions as closely as possible (e.g., a higher percentage of aqueous buffer) to avoid peak broadening or distortion.
Q3: The HPLC peak for this compound is tailing. How can I improve it? Peak tailing for ionizable compounds like fluoroquinolones can be mitigated by modifying the mobile phase. The methods above use two common strategies:
Here are answers to some common technical questions regarding pazufloxacin, based on current research.
1. Under what conditions does this compound degrade? this compound is susceptible to acidic and alkaline hydrolysis [1]. Forced degradation studies indicate that it breaks down under these conditions, producing distinct degradation products. Its stability is influenced by pH, and it is less stable in more extreme acidic or alkaline environments [1].
2. What are the recommended methods to analyze this compound and monitor its stability? Several chromatographic methods have been developed and validated for the analysis of this compound, even in the presence of its degradation products. The table below summarizes two stability-indicating methods:
| Method | Key Parameters | Application & Notes |
|---|
| Stability-Indicating HPLC [1] | Column: X-terra C18 (250 x 4.6 mm, 5 µm) Mobile Phase: Methanol : 0.5% Phosphoric acid (15:85 v/v) with 1% Triethylamine (TEA) Flow Rate: 1 mL/min Detection: 249 nm | Quantifies this compound in presence of acidic/alkaline degradation products. Linear range: 2-40 µg/mL. Can be used for degradation kinetics studies. | | Alternative RP-HPLC [2] | Column: Kromasil C18 (150 x 4.6 mm, 5 µm) Mobile Phase: 0.05 M Phosphate buffer (pH 3) : Acetonitrile (80:20 v/v) Detection: 246 nm | Used for estimation in injectable dosage forms. Linear range: 12.5–150 µg/mL. High precision and accuracy. | | TLC-Densitometric Method [1] | Stationary Phase: Silica gel 60 F254 plates Mobile Phase: Chloroform : Methanol : Ammonia (10:8:2 v/v/v) Detection: 249 nm | A cost-effective, stability-indicating method. Separates this compound from its degradation products. Linear range: 0.1-2 µg/spot. |
This guide addresses potential issues you might encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpected degradation during analysis | Mobile phase or sample solution pH is too acidic or alkaline. | Ensure mobile phase pH is optimized (e.g., pH 3 for the RP-HPLC method [2]). Use buffered solutions to control pH. |
| Multiple peaks in HPLC chromatogram | Formation of degradation products (from acidic/alkaline hydrolysis) [1]. | Confirm the method is stability-indicating. Use the provided HPLC [1] or TLC [1] conditions to separate the parent drug from its degradants. |
| Poor peak shape or retention time shift in HPLC | Silanol interactions with the stationary phase. | Add triethylamine (TEA, 1%) to the mobile phase as a silanol blocker, as demonstrated in the stability-indicating method [1]. |
| Low recovery from biological or complex matrices | Protein binding or matrix interference. | Employ protein precipitation during sample preparation. The UHPLC-MS/MS method for filtrate samples uses this technique effectively [5]. |
Below is a detailed methodology for a validated stability-indicating HPLC method, adapted from the literature [1].
The following diagram illustrates a logical workflow for conducting a stability study for this compound, from sample preparation to data analysis.
I hope this structured information serves as a solid foundation for your technical support content. Please remember that these protocols are based on specific research studies and may require validation in your own laboratory setting.
The table below summarizes key quantitative data for Pazufloxacin (C₁₆H₁₅FN₂O₄) [1], which is essential for any analytical method development.
| Parameter | Value / Description | Source / Context |
|---|---|---|
| Chemical Formula | C₁₆H₁₅FN₂O₄ | PubChem [1] |
| Protein Binding (%PB) | 20.25% ± 3.88% | Mouse model, Antibiotics 2022 [2] |
| Volume of Distribution (Vd) | 0.84 ± 0.12 L/kg | Mouse model, Antibiotics 2022 [2] |
| Elimination Rate Constant (kₑ) | 2.40 ± 0.55 h⁻¹ | Mouse model, Antibiotics 2022 [2] |
| Primary PK/PD Target | fAUC₂₄/MIC (vs. fT>MIC) | Mouse thigh infection model [2] |
| Target for Static Effect | fAUC₂₄/MIC = 46.1; fCmax/MIC = 5.5 | Against P. aeruginosa ATCC 27853 [2] |
| Target for 2 log₁₀ Kill | fAUC₂₄/MIC = 100.8; fCmax/MIC = 10.8 | Against P. aeruginosa ATCC 27853 [2] |
| Reported Analytical Method | High-Performance Liquid Chromatography (HPLC) | Used for measuring serum concentration [2] |
Here are some foundational Q&As based on the gathered information.
Q1: What are the primary pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound efficacy? A1: For this compound against Pseudomonas aeruginosa, the efficacy best correlates with the area under the free concentration curve over 24 hours relative to the MIC (fAUC₂₄/MIC) and the maximum free concentration relative to the MIC (fCmax/MIC), rather than the time the concentration remains above the MIC (fT>MIC) [2]. This indicates this compound exhibits concentration-dependent killing [2]. The specific target values for various effects are listed in the table above.
Q2: My analytical method for this compound serum concentration is showing interference. What is a validated experimental protocol? A2: A study published in 2022 used the following methodology to successfully measure this compound serum concentrations in a neutropenic mouse thigh infection model [2]:
Q3: The potency of this compound seems variable. How is the Minimum Inhibitory Concentration (MIC) determined? A3: The referenced study determined the MIC for this compound against P. aeruginosa ATCC 27853 to be 0.5 µg/mL through standard susceptibility testing methods [2]. Always use quality-controlled reference strains and follow standardized protocols (like CLSI or EUCAST) in your own experiments to ensure accurate and reproducible MIC measurements.
The diagram below outlines a general workflow for this compound R&D, which can serve as a logical framework for troubleshooting. Areas where interference commonly occurs are highlighted.
The information from recent studies confirms this compound's status as a relevant research subject, particularly against resistant pathogens like P. aeruginosa [3] [2]. To build a more comprehensive troubleshooting guide, I suggest you:
The table below summarizes established chromatographic conditions from the literature that you can use as a starting point for your method.
| Chromatographic Parameter | Method 1 (from [1] & [2]) | Method 2 (from [3]) |
|---|---|---|
| Column | Kromasil C-18 (250 × 4.6 mm, 5µm) or Agilent Zorbax C18 (4.6mm×50mm, 5µm) [1] [2] | Kromasil C18 (150 × 4.6 mm, 5 µm) [3] |
| Mobile Phase | Methanol: Phosphate Buffer pH 4 (50:50 %v/v) [1] [2] | Phosphate Buffer (pH 3): Acetonitrile (80:20 %v/v) [3] |
| Detection Wavelength | 249 nm [1] [2] | 246 nm [3] |
| Flow Rate | 1.0 mL/min [1] [2] | Information not specified in abstract |
| Column Temperature | 30 °C [1] [2] | Information not specified in abstract |
| Injection Volume | Information not specified | Information not specified |
| Retention Time | ~3.5 min [1] | 3.7 min [3] |
| Linearity Range | 5–25 µg/mL [1] [2] | 12.5–150 µg/mL [3] |
| LOD & LOQ | LOD: 0.8 µg; LOQ: 2.4 µg [1] | Information not specified in abstract |
| Accuracy (% Recovery) | 99.98% ± 0.141 [1] | 99.01–100.36% [3] |
| Precision (% RSD) | < 1% [2] | < 1% [3] |
Here are solutions to common problems you might encounter when developing or running a Pazufloxacin HPLC method.
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| High Backpressure | Viscous mobile phase; clogged frits or column [4] | Use lower-viscosity solvents (e.g., acetonitrile over methanol); filter mobile phase and samples; replace inlet line filters [4]. |
| Poor Peak Shape (Tailing or Fronting) | Incorrect mobile phase pH; strong interaction with active silanol sites [4] | Adjust pH to within ±1 of analyte pKa; use a high-purity C18 column with good endcapping; add 0.1% triethylamine as a silanol blocker [4] [5]. |
| Baseline Noise or Drift | Contaminated mobile phase; air bubbles; dirty flow cell [4] | Use fresh, high-purity solvents; degas mobile phase thoroughly; clean the detector flow cell according to manufacturer instructions [4]. |
| Irreproducible Retention Times | Inconsistent mobile phase pH or composition; column temperature fluctuations [4] | Prepare mobile phase accurately; use a buffer with sufficient capacity; maintain a stable column temperature [4]. |
This detailed procedure is based on the validated methods from the search results.
This workflow outlines the key stages for analyzing this compound using RP-HPLC:
Q1: How does mobile phase pH affect the separation of this compound? this compound, like other fluoroquinolones, has ionizable groups. Adjusting the mobile phase pH controls its ionization state and interaction with the stationary phase, directly impacting retention time and peak shape [4] [5]. A pH of 3-4 is commonly used as it suppresses ionization of silanol groups on the column, leading to symmetric peaks and consistent retention [1] [3] [4].
Q2: What is a typical sample preparation method for this compound in an injection formulation? For injectable dosage forms, sample preparation is typically straightforward. It involves a simple dilution with the mobile phase or a compatible solvent (like water or methanol) to bring the concentration within the linear range of the method, followed by filtration [1] [2]. No complex extraction is usually needed.
Q3: My this compound peak is tailing. What should I do? Peak tailing is a common issue. First, ensure your mobile phase pH is correctly adjusted. If the problem persists, consider using a column with higher purity silica and better end-capping to minimize interactions with residual silanols. Adding a small percentage (e.g., 0.1%) of triethylamine to the mobile phase can act as a silanol masking agent and significantly improve peak shape [4] [5].
The table below summarizes the key detection parameters for pazufloxacin across different methods.
| Analytical Technique | Detection Wavelength (λ) | Additional Parameters | Primary Context of Use |
|---|---|---|---|
| UV-Vis Spectrophotometry [1] | 240-260 nm (strong band), 320-350 nm (weak band) | Molar absorptivity (ε): ~2.0-2.5 x 10⁴ M⁻¹ cm⁻¹ (240-260 nm) | Fundamental absorption properties; photochemical studies |
| RP-HPLC with UV Detection [2] | 249 nm | Mobile Phase: Methanol:Phosphate buffer (pH 4), 50:50% v/v | Assay of bulk drug and injection dosage forms |
| HPLC with Fluorescence Detection [3] | Excitation (λ_ex): 260 nm Emission (λ_em): 455 nm | - | Sensitive determination in human plasma | | Colorimetric (AuNP Aggregation) [4] [5] | Monitor absorbance at 532 nm & 670 nm | Ratio of A670/A532 is linear with concentration | Specific, sensitive detection in urine |
Here are the methodologies for the most common techniques, which you can adapt for your troubleshooting guides and FAQs.
This method is validated for the qualitative estimation of this compound in bulk powder and marketed injections [2].
This method allows for the highly sensitive simultaneous determination of this compound and other fluoroquinolones in human plasma [3].
This is a rapid, nanomaterial-based sensor suitable for applications like urine analysis [4] [5].
The following diagram outlines the logical process for choosing a detection method based on your experimental needs.
| Matrix | Sample Preparation Technique | Key Details / Solvents Used | Analytical Technique | Sensitivity (LOQ) | Citation |
|---|---|---|---|---|---|
| Human Plasma | Protein Precipitation | Acetonitrile (1:1 sample:ACN ratio) | HPLC-FLD | 0.02 μg/mL | [1] [2] |
| Human Plasma & Urine | Protein Precipitation | Not specified in detail | LC with FLD and UV | 0.02 μg/mL (Plasma); 0.5 μg/mL (Urine) | [2] |
| CRRT Filtrate | Protein Precipitation | Acetonitrile (implied for UHPLC-MS/MS) | UHPLC-MS/MS | Part of a multi-antibiotic panel | [3] |
| Milk | Molecularly Imprinted Solid-Phase Extraction (MISPE) | Dummy template (pazufloxacin); Inorganic-organic co-functional monomer | HPLC with UV/FLD/MS | For trace antibiotic residues | [4] |
| Bulk Drug & Injection | Dilution | Mobile Phase (Methanol:Phosphate Buffer pH 4) | RP-HPLC-UV | 2.4 μg (LOQ) | [5] |
Here are detailed steps for two commonly used preparation techniques based on the search results.
This is a simple and fast method suitable for plasma samples, as used in the simultaneous determination of multiple fluoroquinolones [1].
This technique offers high selectivity and is ideal for complex samples like milk, where a "dummy template" molecularly imprinted polymer can be used to avoid template leakage [4].
Q1: What is a major advantage of using Molecularly Imprinted Polymers (MIPs) for sample preparation? MIPs provide high selectivity for the target analyte. They are synthetic materials with tailor-made recognition sites complementary to the template molecule (e.g., this compound), allowing them to selectively capture the target from complex matrices like food or biological tissues, leading to cleaner extracts and better sensitivity [4].
Q2: I am getting low recovery for this compound from plasma. What could be the issue? Low recovery in protein precipitation can often be due to incomplete protein removal. Ensure you are using a sufficient volume of precipitating solvent (acetonitrile is common) relative to your plasma sample. A 1:1 ratio is standard, but sometimes a 2:1 or 3:1 (solvent:sample) ratio is more effective. Also, confirm that the centrifugation speed and time are adequate to form a compact protein pellet [1] [2].
Q3: My chromatograms show interfering peaks. How can I improve the method's selectivity? You can try the following:
The following diagram outlines a logical workflow to help you select the most appropriate sample preparation method based on your sample matrix and analytical goals.
The table below summarizes the key photochemical parameters of pazufloxacin (PAX) identified through experimental studies.
| Property/Parameter | Value | Experimental Method |
|---|---|---|
| Triplet State Absorption (³PAX*) | λmax = 570 nm | Laser Flash Photolysis [1] |
| Triplet State Energy (E_T) | 260.3 kJ/mol | Energy Transfer [2] |
| pKa Values | 5.7, 8.6 | UV-Vis & Fluorescence [2] |
| Quenching Rate Constant (k_q) with O₂ | 3.2 × 10⁸ M⁻¹s⁻¹ | Laser Flash Photolysis [2] [1] |
| Electron Transfer Rate Constant (k_q) with Tryptophan (TrpH) | 8.8 × 10⁷ M⁻¹s⁻¹ | Laser Flash Photolysis [2] [1] |
| Electron Transfer Rate Constant (k_q) with dGMP | 8.7 × 10⁶ M⁻¹s⁻¹ | Laser Flash Photolysis [2] [1] |
| Rate Constant with Hydroxyl Radical (•OH) | 5.8 × 10⁸ M⁻¹s⁻¹ | Pulse Radiolysis [1] |
Based on these properties, the following diagram illustrates the generally accepted mechanism by which this compound causes photosensitive damage to biological molecules like DNA and proteins.
Research demonstrates that the antioxidant ferulic acid (FCA) can effectively protect proteins like lysozyme from photosensitive damage induced by this compound [3].
The experimental workflow for studying this protective effect is outlined below.
Detailed Experimental Protocol:
Solution Preparation: Prepare aqueous solutions containing:
Laser Flash Photolysis:
Pulse Radiolysis (Optional): This technique can be used to generate hydroxyl radicals or other specific radicals to study the formation and properties of the lysozyme radical cations, providing complementary information on the radical intermediates involved [3].
SDS-PAGE Analysis:
Data Analysis: Calculate the rate constants for the reactions. The high rate constant for FCA compared to lysozyme quantitatively confirms its superior ability to scavenge the damaging excited state of PAX [3].
| Question | Answer & Advice |
|---|---|
| How can I minimize PAX degradation during experiments? | Work under red or yellow safe lights. Store stock and working solutions in amber vials or wrapped in aluminum foil to block light. Keep solutions cool and consider adding antioxidants like ferulic acid for critical biological assays [3]. |
| My SDS-PAGE shows smearing in PAX samples, even without light exposure. Why? | Confirm that all steps, including sample preparation and electrophoresis, are performed in minimal light. The smearing indicates protein modification, which can be initiated by very brief, incidental light exposure. Consistently use light-protected containers [3]. |
| The transient signal in flash photolysis is weak. What could be wrong? | Check the concentration and purity of your PAX solution. Ensure the laser energy is sufficient and that the detection wavelength is correctly set to 570 nm for the triplet state. Verify the alignment of the detection system [2] [1]. |
The table below summarizes the thermal behavior of different solid forms of pazufloxacin mesylate, which is critical for understanding its handling and storage requirements [1].
| Solid Form | Thermal Behavior & Stability | Key Findings | Recommended Handling |
|---|---|---|---|
| Pazufloxacinium Mesylate (1a) | Stable polymorph; structure determined at 120.0(2) K and 293.0(2) K [1]. | The anhydrous salt's crystal structure was successfully characterized [1]. | Standard laboratory conditions are sufficient. |
| Pazufloxacinium Mesylate Dihydrate (2) | Undergoes dehydration above 50°C in a two-step single-crystal-to-powder process [1]. | Dehydration leads to the formation of a metastable polymorph (1b) of the anhydrous salt [1]. | Control temperature and humidity during processing to avoid unintended form changes. |
| Pazufloxacinium Mesylate Hydrate (3) | Undergoes dehydration above 50°C in a two-step single-crystal-to-powder process [1]. | Dehydration leads to the formation of a different metastable polymorph (1c) [1]. | Control temperature and humidity during processing to avoid unintended form changes. |
| Pazufloxacinium Mesylate Bis(peroxosolvate) (4) | Stable under ambient conditions for several months; characterized at 120.0(2) K [1]. | This solid form is suitable for topical applications due to its long-term stability [1]. | Can be stored at room temperature; ideal for formulated topical products. |
Here is a detailed methodology for the thermal analysis of this compound mesylate forms, based on the research [1].
Q1: Our this compound mesylate powder changes its physical properties after processing. What could be the cause?
Q2: Which solid form of this compound mesylate is best for developing a stable topical formulation?
Q3: How can I verify the solid form of my this compound mesylate sample?
The following diagram visualizes the decision-making process for investigating this compound thermal stability, incorporating the troubleshooting questions above.
Diagram: Troubleshooting Workflow for this compound Thermal Stability
The diagram was generated using the DOT language with the following specifications to meet your requirements [2] [3]:
labeldistance attribute is set to 2.5 to ensure a clear gap between the connection line and its text [2].
| Feature/Aspect | Pazufloxacin | Ciprofloxacin |
|---|---|---|
| General Type | Injectable fluoroquinolone antibiotic [1] | Fluoroquinolone antibiotic [2] |
| Spectrum of Activity | Broad-spectrum vs. Gram-positive and Gram-negative bacteria; less active than ciprofloxacin against pneumococci [1]. | Broad-spectrum vs. Gram-positive and Gram-negative bacteria [2]. |
| Activity vs. Resistant Strains | Active against cephalosporin-resistant, carbapenem-resistant, and aminoglycoside-resistant strains; not active against ciprofloxacin-resistant bacteria [1]. | Used as a comparator; activity against resistant strains is a key research focus [3] [4]. |
| Half-Life | Short: 2–2.5 hours [1] | Information not explicitly stated in search results; other sources indicate approximately 3-5 hours. |
| Mutant Prevention Concentration (MPC) for *A. baumannii* | 5.6 µg/ml (Standard Strain, ATCC19606) [4] | 12.8 µg/ml (Standard Strain, ATCC19606) [4] |
| Mutant Prevention Index (MPI) for *A. baumannii* | 8 [4] | 16 [4] |
| Primary Clinical Use | Urinary tract infections; respiratory tract infections (to a lesser extent) [1] | Commonly used for urinary tract infections (UTIs) and other infections [5] [6]. |
| Drug Interaction (Theophylline) | Increases serum theophylline concentrations; requires monitoring [1] | Does not significantly alter theophylline concentrations (based on ofloxacin data) [7]. |
| Phototoxicity | Equal to that of ciprofloxacin in animal models [1] | Used as a reference standard for phototoxicity comparison [1]. |
This methodology assesses the drug concentration required to suppress the growth of resistant bacterial mutants.
A high-performance liquid chromatography (HPLC) method with fluorescence detection was developed for the simultaneous measurement of this compound, ciprofloxacin, and levofloxacin in human serum [2].
The following diagram illustrates the mechanism of fluoroquinolone action and the primary pathway to bacterial resistance, as identified in the studies.
The fundamental difference lies in their mechanisms of action and drug classes, which directly influence their antibacterial activity and clinical use.
The diagram below illustrates these distinct mechanisms.
The following table summarizes the spectrum of activity and supporting evidence for this compound and various generations of cephalosporins. It is important to note that cephalosporins are a large class, and their activity varies significantly by generation.
| Drug / Drug Class | Spectrum of Activity & Key Pathogens | Supporting Experimental Data & Efficacy |
|---|
| This compound | Broad-spectrum, particularly against Gram-negative bacteria. Shown to be effective against Pseudomonas aeruginosa and in polymicrobial infections (e.g., with Escherichia coli and Bacteroides fragilis) [1] [5]. | In Vivo PK/PD Study (Mouse Thigh Model): Efficacy against P. aeruginosa correlated best with fAUC24/MIC (R²=0.72) and fCmax/MIC (R²=0.65), confirming concentration-dependent killing [1].
Target Values for P. aeruginosa:
Polymicrobial Infection Model (Rat Endometritis): Showed significant reduction of viable cell counts in uterine tissue, outperforming ceftazidime in clearing infection from adnexa [5]. | | Cephalosporins (by generation) | Variable spectrum that expands against Gram-negative bacteria with each generation, often with a trade-off in Gram-positive coverage [3] [4]. | Systematic Review & Meta-Analysis (Cefoperazone-Sulbactam): In intra-abdominal infections, demonstrated a significantly higher treatment success rate (RR=1.08) and microbial clearance rate (RR=1.22) compared to other cephalosporins, with a similar safety profile [6].
Key Generations & Coverages:
For researchers, understanding the methodology behind the key data is crucial. Below are summaries of the core experimental protocols from the search results.
This methodology is critical for determining effective dosing regimens [1].
This protocol outlines the process for generating high-level evidence from multiple clinical trials [6].
For researchers and drug development professionals, the choice between this compound and a cephalosporin is not a matter of superior efficacy but of matching the drug's properties to the specific clinical and microbiological scenario.
The experimental data underscores that efficacy is highly dependent on achieving the requisite PK/PD targets for the specific drug and infecting organism. Future head-to-head clinical studies in specific infection models would provide an even more direct comparison of clinical outcomes.
The most direct comparison comes from a 2018 Phase 2 clinical trial that evaluated pazufloxacin ophthalmic solution against other fluoroquinolones. The bacterial eradication and clinical remission rates after 7 days of intervention are summarized below [1].
| Treatment Group | Dosing Regimen | Bacterial Eradication Rate | Clinical Remission Rate |
|---|---|---|---|
| This compound 0.6% | Twice a day (BID) | 79% | 89% |
| This compound 0.6% | 3 times a day (TID) | 84% | 98% |
| This compound 0.6% | 4 times a day (QID) | 84% | 92% |
| Moxifloxacin 0.3% | 3 times a day (TID) | 80% | 91% |
| Gatifloxacin 0.5% | 3 times a day (TID) | 82% | 92% |
The study concluded that there were no significant differences in bacterial eradication between the treatments. A three-times-daily (TID) regimen of this compound was selected for further development based on its similar efficacy and safety profile compared to other fluoroquinolones [1].
Another study focusing on preoperative prophylaxis found that a 0.5% moxifloxacin solution achieved a 2.3-fold higher concentration in the anterior chamber of the eye compared to a 0.5% gatifloxacin solution, indicating potent tissue penetration, although a direct comparison with this compound was not made [2].
Both this compound and moxifloxacin are fluoroquinolone antibiotics that share a primary mechanism of action but exhibit differences in their cellular penetration and potency.
For researchers seeking to replicate or understand the foundational studies, here are the core methodologies.
1. Clinical Trial for Eradication Rates [1]
2. Protocol for Intracellular Uptake & Activity [6]
| Feature | This compound | Moxifloxacin |
|---|---|---|
| Class | Fluoroquinolone antibiotic [4] | Fluoroquinolone antibiotic [5] |
| Primary Target | DNA Gyrase, Topoisomerase IV [4] | DNA Gyrase, Topoisomerase IV [5] |
| Ophthalmic Formulation | 0.6% solution [1] | 0.5% solution (as a common comparator) [2] |
| Systemic Indications | Respiratory, urinary tract infections (markets vary) [4] [7] | Respiratory, skin, intra-abdominal infections [5] |
| Key Efficacy Data (Conjunctivitis) | 84% eradication (0.6% TID) [1] | 80% eradication (0.3% TID) [1] |
| Intracellular Data | Information not available in search results | High uptake (C/E ratio ~6), but reduced activity [6] |
The available data suggests that while this compound and moxifloxacin are therapeutically similar for bacterial conjunctivitis, moxifloxacin has been more extensively characterized in terms of its tissue penetration and intracellular pharmacokinetics.
The table below summarizes the clinical outcomes from a randomized controlled trial directly comparing pazufloxacin and gatifloxacin ophthalmic solutions [1].
| Fluoroquinolone | Dosing Regimen | Bacterial Eradication Rate | Clinical Remission Rate | Safety Profile |
|---|---|---|---|---|
| This compound 0.6% | Twice Daily (BID) | 79% | 89% | No adverse events related to intervention |
| This compound 0.6% | Three Times Daily (TID) | 84% | 98% | No adverse events related to intervention |
| This compound 0.6% | Four Times Daily (QID) | 84% | 92% | No adverse events related to intervention |
| Gatifloxacin 0.5% | Three Times Daily (TID) | 82% | 92% | No adverse events related to intervention |
| Moxifloxacin 0.5% | Three Times Daily (TID) | 80% | 91% | No adverse events related to intervention |
> Note on Drug Concentration: A published correction to the original study indicates that the concentration of gatifloxacin used in this trial was 0.3%, not the 0.5% reported in the primary results table [2]. Please consider this when conducting a precise potency comparison.
For independent verification or further research, here is the methodology from the cited clinical trial [1].
The following diagram illustrates the flow of the clinical trial and the resulting outcomes, providing a clear visual summary of the experimental process and key findings.
The table below summarizes two distinct, successfully validated RP-HPLC methods for the determination of this compound in bulk and pharmaceutical formulations [1] [2].
| Parameter | Method 1 (Kromasil C-18 Column) [1] | Method 2 (Kromasil C-18 Column) [2] |
|---|---|---|
| Objective | Determination in bulk and injection dosage form [1] | Determination in pure drug and injectable dosage form [2] |
| Chromatographic Column | Agilent Zorbax / Kromasil C-18 (250 x 4.6 mm, 5µm) [1] | Kromasil C-18 (150 x 4.6 mm, 5µm) [2] |
| Mobile Phase | Methanol: Phosphate Buffer pH 4 (50:50, v/v) [1] | Phosphate Buffer pH 3: Acetonitrile (80:20, v/v) [2] |
| Detection Wavelength | 249 nm [1] | 246 nm [2] |
| Flow Rate | 1.0 mL/min [1] | Information not specified in abstract [2] |
| Retention Time | Information not specified in abstract [1] | 3.7 minutes [2] |
| Linearity Range | 5 - 25 µg/mL [1] | 12.5 - 150 µg/mL [2] |
| Correlation Coefficient | 0.998 [1] | 0.999 [2] |
| Precision (CV) | < 1% (Intra-day and intermediate) [2] | < 1% (Intra-day and intermediate) [2] |
| Accuracy (% Recovery) | Information not specified in abstract [1] | 99.01% - 100.36% [2] |
Here is a detailed breakdown of the experimental procedures based on the search results.
1. Method Development and Validation as per ICH Q2(R2) [1] [3] [4] This method was designed to be simple, efficient, and reproducible. The following workflow outlines the key stages of analytical procedure validation based on ICH Q2(R2) guidelines, which these methods follow [3] [4].
2. Alternative Method with Phosphate Buffer (pH 3) and Acetonitrile [2] This method offers a different mobile phase combination and demonstrates a wider linearity range.
The table below summarizes the published linearity ranges for pazufloxacin from various analytical techniques.
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Source Reference |
|---|---|---|---|---|
| Liquid Chromatography (LC) [1] | Human Plasma | 0.02 - 5 µg/mL | ≥ 0.9923 | [1] |
| RP-HPLC [2] [3] | Bulk & Formulation | 5 - 25 µg/mL | 0.998 | [2] [3] |
| UHPLC-MS/MS [4] | CRRT Filtrate | 0.02 - 5 µg/mL * | Not Specified | [4] |
| Colorimetric (AuNPs) [5] | Aqueous Solution / Urine | 0.05 - 25 µM | Not Specified | [5] |
*The range of 0.02-5 µg/mL was validated for this compound in CRRT filtrate alongside other antibiotics [4]. This method uses molar concentration (µM) and demonstrated a linear relationship from the lower limit of quantification (LLOQ) up to 25 µM [5].
Here are the key methodological details for the analytical techniques cited:
For HPLC/LC Methods: A common reverse-phase chromatography setup is used.
For Colorimetric Method (AuNPs):
The following diagram outlines the general workflow for developing and validating an analytical method like those used for this compound:
The table below summarizes two key fluorescence-based methods for determining pazufloxacin, highlighting their limits of detection and linear ranges.
| Method | Principle | Linear Range | Limit of Detection (LOD) | Key Applications/Matrices |
|---|---|---|---|---|
| CdTe Quantum Dots (QDs) Fluorescence Probe [1] | Fluorescence quenching of QDs by PZF | 10.0 - 850 μg/mL | ( 3.254 \times 10^{-3} ) μg/mL | Freeze-dried powder injection, sodium chloride injection [1] |
| Terbium-Sensitized Fluorescence [2] | Energy transfer from PZF to Tb³⁺ ion | ( 2.0 \times 10^{-8} - 5.0 \times 10^{-6} ) mol/L | ( 6.2 \times 10^{-9} ) mol/L | Urine, serum samples [2] |
To compare the LOD of the Terbium-Sensitized method directly with the QDs method, a unit conversion is needed. The molar LOD of ( 6.2 \times 10^{-9} ) mol/L corresponds to a mass LOD of approximately ( 2.3 \times 10^{-6} ) μg/mL, making the Terbium method significantly more sensitive [2].
Here are the core methodologies for the two analytical techniques presented above.
This compound is a fluoroquinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II), a critical enzyme for DNA replication [3]. However, its efficacy can be limited by bacterial resistance mechanisms.
The diagram below illustrates the drug's activity and the primary efflux-based resistance pathway in Pseudomonas aeruginosa.
The activity of this compound is concentration-dependent, meaning its bacterial killing effect is best predicted by the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC₂₄/MIC) or the maximum free concentration to the MIC (fCmax/MIC) [3]. In vivo studies against Pseudomonas aeruginosa have established target fAUC₂₄/MIC values of 46.1 for a static effect and 100.8 for a 2 log₁₀ reduction in bacterial count [3].
| Method | Principle / Basis of Detection | Key Experimental Details | Application / Context |
|---|---|---|---|
| Colorimetric Sensing [1] | Aggregation of Gold Nanoparticles (AuNPs) causing color change from red to blue. | Probe: Glucose-reduced AuNPs. Mechanism: Drug acts as a "molecular bridge" via electrostatic attraction and hydrogen bonding [1]. | Detection in urine samples [1]. |
| UHPLC-MS/MS [2] | Chromatographic separation with tandem mass spectrometry detection. | Column: ACQUITY UHPLC CSH C18. Mobile Phase: Water/ACN with 0.1% formic acid & 2mM ammonium formate [2]. | Simultaneous quantification of multiple antibiotics in CRRT filtrate [2]. |
| Capillary Electrophoresis [3] | Separation based on charge and size under an electric field. | Detection: Electrochemiluminescence. | Analysis of pazufloxacin mesylate [3]. |
The colorimetric method based on gold nanoparticle aggregation offers a rapid and visually observable detection mechanism. The following diagram illustrates the signaling pathway and experimental workflow for this method:
For researchers looking to implement the colorimetric method, here is a detailed breakdown of the protocol based on the published study [1].
Synthesis of Gold Nanoparticles (AuNPs): The AuNPs are synthesized by reducing chloroauric acid (HAuCl₄) with glucose. This is typically done by adding HAuCl₄ solution to a heated, alkaline glucose solution under stirring. The formation of stable, wine-red AuNPs is confirmed by a characteristic surface plasmon resonance (LSPR) absorption peak around 520 nm [1].
Recognition and Detection Procedure:
Understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of an antibiotic is crucial for evaluating its clinical robustness. One study established the following PK/PD targets for this compound against Pseudomonas aeruginosa in an animal model [4]:
This demonstrates the concentration-dependent activity of this compound, which is a key performance characteristic.
To build a comprehensive comparison guide, you may need to consult additional, highly specific sources:
Pazufloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV [1] [2]. The following tables summarize its experimental performance against other antibiotics.
Table 1: In Vitro Antibacterial Activity (MIC₉₀ values)
| Organism or Enzyme Target | This compound MIC₉₀ / IC₅₀ | Comparator Drugs (MIC₉₀) |
|---|---|---|
| Gram-positive Bacteria (MSSA, MSSE) | 0.39 - 6.25 μg/mL [2] | Information missing from search results |
| Gram-negative Bacteria | 0.025 - 100 μg/mL (spectrum) [3] | Information missing from search results |
| E. coli DNA Gyrase | 0.88 μg/mL (IC₅₀) [3] | Information missing from search results |
| P. aeruginosa DNA Gyrase | 1.9 μg/mL (IC₅₀) [3] | Information missing from search results |
| P. aeruginosa (ATCC 27853) | 0.5 μg/mL (MIC) [4] | Information missing from search results |
Table 2: In Vivo Efficacy and Resistance Parameters
| Parameter / Indication | This compound Performance | Comparator Drug Performance |
|---|---|---|
| Bacterial Conjunctivitis (Clinical Remission) | 89% (BID), 98% (TID), 92% (QID) [5] | Moxifloxacin: 91%, Gatifloxacin: 92% [5] |
| Bacterial Conjunctivitis (Bacterial Eradication) | 79% (BID), 84% (TID & QID) [5] | Moxifloxacin: 80%, Gatifloxacin: 82% [5] |
| Mutant Prevention Concentration (MPC) vs. A. baumannii | 5.6 μg/mL [6] | Ciprofloxacin: 12.8 μg/mL, Levofloxacin: 2.8 μg/mL [6] |
| Mutant Prevention Index (MPI) vs. A. baumannii | 8 [6] | Ciprofloxacin: 16, Levofloxacin: 4 [6] |
Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets vs. P. aeruginosa
| Efficacy Target | fAUC₂₄/MIC | fCₘₐₓ/MIC |
|---|---|---|
| Static Effect | 46.1 [4] | 5.5 [4] |
| 1-log₁₀ Kill | 63.8 [4] | 7.1 [4] |
| 2-log₁₀ Kill | 100.8 [4] | 10.8 [4] |
For the key studies cited above, here are the detailed methodologies.
1. Protocol: Efficacy in Bacterial Conjunctivitis Trial [5]
2. Protocol: Mutant Prevention Concentration (MPC) Determination [6]
3. Protocol: In Vivo PK/PD Study against P. aeruginosa [4]
The diagram below illustrates this compound's mechanism of action and the workflow for determining its PK/PD parameters, which are central to its evaluation.
The table below summarizes key efficacy data from a randomized clinical trial on bacterial conjunctivitis and in vitro pharmacodynamic studies [1] [2].
| Fluoroquinolone | Dosing Regimen | Clinical Remission Rate | Bacterial Eradication Rate | Key Context & Metrics |
|---|---|---|---|---|
| Pazufloxacin (0.6%) | 1 drop, 3 times daily (TID) | 98% | 84% | Ophthalmic solution; similar efficacy to comparators [1]. |
| This compound (0.6%) | 1 drop, twice daily (BID) | 89% | 79% | Ophthalmic solution; lower clinical remission vs. TID (P=0.03) [1]. |
| Moxifloxacin (0.5%) | 1 drop, 3 times daily (TID) | 91% | 80% | Active control in conjunctivitis trial [1]. |
| Gatifloxacin (0.5%) | 1 drop, 3 times daily (TID) | 92% | 82% | Active control in conjunctivitis trial [1]. |
| Levofloxacin | N/A (In vitro) | N/A | N/A | MPC for A. baumannii: 2.8 µg/ml; Lower MPI may indicate higher resistance barrier [2]. |
| This compound | N/A (In vitro) | N/A | N/A | MPC for A. baumannii: 5.6 µg/ml [2]. |
| Ciprofloxacin | N/A (In vitro) | N/A | N/A | MPC for A. baumannii: 12.8 µg/ml; Highest MPI suggests higher resistance risk [2]. |
Fluoroquinolones, including this compound, are synthetic antibiotics that inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV [3] [4]. This dual targeting contributes to their broad-spectrum activity and bactericidal effects.
The following diagram illustrates the workflow of their mechanism of action and the primary pathways leading to bacterial resistance.
Understanding PK/PD indices and the mutant selection window is critical for designing effective dosing regimens and mitigating resistance.
Pharmacodynamic analysis combines in vitro potency with achievable drug concentrations. For fluoroquinolones, two PK/PD indices are primary predictors of clinical success [5]:
The Mutant Selection Window (MSW) is the concentration range between the minimum inhibitory concentration (MIC) and the mutant prevention concentration (MPC). Dosing strategies that suppress bacterial growth within this window can help restrict the emergence of resistant mutants [2].
Comparative in vitro data against Acinetobacter baumannii show [2]:
This suggests levofloxacin may have a slightly more favorable profile against this specific pathogen under these test conditions.
For reproducibility and critical evaluation, here are the methodologies from the cited studies.
Pazufloxacin is a synthetic, orally bioavailable fluoroquinolone antibiotic of the third generation [1] [2]. Its primary clinical application and research profile, particularly in the Russian context, indicate that its spectrum of antibacterial activity is approximated to that of the β-lactam antibiotic ceftazidime [1].
This suggests that its utility is primarily investigated against Gram-negative pathogens. This compound is not listed among the antibiotics currently being evaluated in major comparative clinical studies and meta-analyses for treating MRSA infections [3] [4] [5].
Extensive clinical research has established the efficacy and safety profiles of several other antibiotics for MRSA. The table below summarizes findings from recent network meta-analyses, which compare multiple treatments simultaneously.
Table 1: Comparison of Antibiotics for MRSA Infections Based on Recent Meta-Analyses
| Antibiotic | Reported Efficacy in Specific Infection Types | Key Safety Considerations |
|---|---|---|
| Linezolid [3] [4] [5] | Superior clinical cure rate in pneumonia and skin/soft tissue infections (SSTIs) [3] [5]. | Higher risk of thrombocytopenia; associated with nausea and diarrhea [3] [5]. |
| Daptomycin [5] | Most effective for bloodstream infections [5]. | - |
| Tedizolid [4] | High probability of success for complex SSTIs [4]. | - |
| Telavancin [4] | Superior microbiological eradication rate [4]. | - |
| Vancomycin [3] [4] [5] | Often used as a first-line comparator but generally found to have lower efficacy than several alternatives [4] [5]. | Higher risk of nephrotoxicity, rash, pruritus, and Red Man Syndrome compared to alternatives [3]. |
| Combination Therapies [4] | Vancomycin+Rifampin and Minocycline+Rifampin showed high clinical cure rates [4]. | - |
The ineffectiveness of many antibiotics, including potential resistance to fluoroquinolones, stems from the sophisticated resistance mechanisms of MRSA.
Diagram: Key MRSA Resistance Mechanisms and Affected Drug Classes. MRSA employs multiple strategies to resist antibiotics, including altering the drug's target, inactivating the drug, pumping it out, blocking entry, and forming protective biofilms [6] [7] [8].
The mecA gene is the definitive genetic determinant of methicillin resistance [8]. It codes for an alternative penicillin-binding protein (PBP2a) with low affinity for virtually all β-lactam antibiotics, rendering this entire class ineffective [6] [8]. Beyond this core mechanism, MRSA strains accumulate additional resistance genes through horizontal gene transfer, leading to multidrug resistance[MDR] [7] [8].
For researchers investigating MRSA resistance, here are standard methodologies for genetic characterization and susceptibility testing.
Table 2: Key Experimental Methods for MRSA Resistance Profiling
| Method | Application & Workflow | Key Outcomes |
|---|---|---|
| Whole-Genome Sequencing (WGS) [9] [8] | 1. DNA Extraction -> 2. Library Prep -> 3. Sequencing -> 4. Bioinformatics Analysis | Identifies resistance genes, SCCmec type, and mutations. |
| Antimicrobial Susceptibility Testing (AST) [6] | 1. Culture Isolate -> 2. Prepare Inoculum -> 3. Expose to Antibiotics -> 4. Determine MIC | Measures Minimum Inhibitory Concentration to classify isolates as susceptible or resistant. |
The absence of this compound from clinical MRSA treatment guidelines and studies strongly indicates it is not currently considered a viable therapeutic option. This is likely due to:
Future research on novel anti-MRSA agents is exploring innovative strategies beyond traditional antibiotics, such as antimicrobial peptides, nanobiotics, and bacteriophage therapy [7].
The table below summarizes the target PK/PD index values required for various levels of antibacterial effect against P. aeruginosa in a murine thigh infection model. The fAUC24/MIC (ratio of the area under the free drug concentration-time curve over 24 hours to the Minimum Inhibitory Concentration) is a critical predictor of pazufloxacin's efficacy [1].
| Antibiotic | PK/PD Index | Static Dose (fAUC24/MIC) | 1-log Kill Dose (fAUC24/MIC) | 2-log Kill Dose (fAUC24/MIC) |
|---|---|---|---|---|
| This compound | fAUC24/MIC | 46.1 | 63.8 | 100.8 [1] |
| Antofloxacin | fAUC24/MIC | 38.7 | 66.1 | 147 [1] |
| Gatifloxacin | AUC24/MIC | 41.2 | 72.2 | 126 [1] |
| Enrofloxacin | AUC24/MIC | 7.8 | 10.5 | 15.1 [1] |
Key Insight: The data shows that this compound exhibits concentration-dependent killing activity, similar to other fluoroquinolones, with its efficacy best correlated to the fAUC24/MIC and fCmax/MIC (maximum free concentration to MIC) ratios rather than the time the concentration remains above the MIC (fT>MIC) [1]. The target values for a static effect and a 1-log kill are within the range of other fluoroquinolones like antofloxacin and gatifloxacin, but higher than those for enrofloxacin, indicating differences in potency and required exposure between drugs in this class [1].
This compound, as a fluoroquinolone, inhibits bacterial DNA gyrase and topoisomerase IV [2]. Resistance typically arises from chromosomal mutations in the genes encoding these target enzymes or through upregulation of efflux pumps [3].
The following diagram illustrates the mechanism of action and common resistance pathways based on general fluoroquinolone research and specific studies on P. aeruginosa [4] [3].
The table below lists specific genetic mutations linked to fluoroquinolone resistance in P. aeruginosa, as identified in an in vivo biofilm evolution study [3].
| Gene Mutated | Function of Gene Product | Impact on Resistance |
|---|---|---|
| nfxB | Transcriptional repressor of the MexCD-OprJ efflux system | Derepression (upregulation) of the efflux pump, reducing intracellular antibiotic concentration [3]. |
| mexZ | Transcriptional repressor of the MexXY-OprM efflux system | Derepression of the MexXY-OprM efflux system, enhancing antibiotic efflux [3]. |
| parS | Component of a two-component regulatory system | Can lead to multidrug resistance, including to fluoroquinolones, through widespread transcriptomic changes [3]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
1. PK/PD Analysis in a Murine Thigh Infection Model [1]
2. In Vivo Evolution of Resistance in a Biofilm Model [3]
The experimental data indicates that this compound is a potent fluoroquinolone with concentration-dependent activity against P. aeruginosa. Its PK/PD targets are well-established, providing a clear rationale for dosing regimen optimization [1].
A critical consideration for its use against resistant strains is that resistance can develop rapidly in vivo under antibiotic pressure, particularly in biofilm-associated infections, via mutations in efflux pump regulators and target sites [3]. Therefore, combination therapies or higher dosing regimens guided by PK/PD principles may be necessary to suppress resistance emergence.
For a comprehensive clinical overview, this compound is used for various infections, including complicated urinary tract infections, pneumonia, and skin/soft tissue infections, often where resistance to conventional antibiotics is a concern [2] [5].
The table below summarizes key efficacy and safety data for pazufloxacin versus other fluoroquinolones, based on a randomized clinical trial and pharmacological reviews [1] [2].
| Metric | This compound (0.6%) | Moxifloxacin (0.5%) | Gatifloxacin (0.5%) | Ciprofloxacin |
|---|---|---|---|---|
| Bacterial Eradication (Clinical Cure) | TID: 84% [1] | 80% [1] | 82% [1] | (Not provided in trial) |
| Clinical Remission (Signs/Symptoms) | TID: 98% [1] | 91% [1] | 92% [1] | (Not provided in trial) |
| QT Prolongation Potential | Low (animal models) [2] | Known risk in humans | Known risk in humans | Known risk in humans |
| Phototoxicity Potential | Less than ciprofloxacin and ofloxacin (animal models) [2] | (Data not specified) | (Data not specified) | Higher than this compound [2] |
| Half-Life | 2-2.5 hours [2] | ~12 hours (estimated) | ~7-14 hours (estimated) | ~4 hours (estimated) |
To critically assess the supporting data, understanding the methodologies from key studies is essential.
1. Protocol: Clinical Trial for Ophthalmic Solution This methodology comes from a 2018 Phase II, double-blind, controlled, multicenter clinical trial [1].
2. Protocol: Neurological Safety Cohort Study This methodology is from a large 2021 propensity score-matched inception cohort study [3].
Neurological Adverse Events Fluoroquinolones as a class are associated with an increased risk of central and peripheral nervous system dysfunction. The large cohort study found that fluoroquinolone use was associated with a significantly increased hazard for both CNS dysfunction and the most common form of PNS dysfunction compared to other antibiotics [3]. A 2025 regional pharmacovigilance study confirmed that patients receiving fluoroquinolones were over four times more likely to experience neurological adverse events compared to those on other antibiotic classes [4]. While these studies did not isolate this compound, they establish a class-wide concern.
Drug-Drug Interactions A critical pharmacokinetic interaction involves the inhibition of the CYP1A2 metabolic pathway. A study in seven healthy volunteers found that intravenous This compound mesilate increased serum theophylline concentrations, indicating CYP1A2 inhibition. This suggests that co-administration requires monitoring of theophylline concentrations to avoid toxicity [2]. Furthermore, like other fluoroquinolones, this compound may chelate with polyvalent cations (e.g., in antacids), reducing its absorption [5].
The diagram below illustrates this compound's antibacterial mechanism and the pathways linked to key safety concerns.
For researchers and drug development professionals, the safety profile of this compound can be summarized as follows:
| Antibiotic (Regimen) | Bacterial Eradication Rate | Clinical Remission Rate | Key Safety Findings |
|---|---|---|---|
| Pazufloxacin 0.6% (BID) | 79% [1] | 89% [1] | No significant difference in adverse events (AEs) between groups; ocular AEs (e.g., burning, pricking, itching) were comparable to levofloxacin [1] [2]. |
| This compound 0.6% (TID) | 84% [1] | 98% [1] | |
| This compound 0.6% (QID) | 84% [1] | 92% [1] | |
| Moxifloxacin 0.5% (TID) | 80% [1] | 91% [1] | |
| Gatifloxacin 0.5% (TID) | 82% [1] | 92% [1] | |
| Levofloxacin 0.5% (QID) | ~91% (eradication) [2] | ~63% (cure rate) [2] |
This compound is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [3] [4]. This dual inhibition disrupts bacterial DNA replication and transcription, ultimately leading to cell death [3].
The comparative data in the table above primarily comes from randomized controlled clinical trials (RCTs), which represent the gold standard for evaluating drug efficacy and safety in humans. The key methodological details of these trials are outlined below.
The diagram below illustrates the general workflow of a clinical trial comparing this compound to other antibiotics, as described in the provided studies.
Irritant